Technical Documentation Center

tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

Core Science & Biosynthesis

Foundational

Preparation of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate: A Comprehensive Technical Guide

Executive Summary Furan-containing sulfonamides are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of carbonic anhydrase inhibitors, anti-inflammatory agents, and highly select...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-containing sulfonamides are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of carbonic anhydrase inhibitors, anti-inflammatory agents, and highly selective kinase inhibitors[1][2]. Specifically, tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS: 1803561-44-5) serves as a critical, orthogonally protected building block for synthesizing complex heteroaryl sulfonamides[2][3].

This technical whitepaper provides an in-depth, self-validating methodology for the preparation of this compound. By leveraging a Curtius rearrangement followed by a Directed ortho-Metalation (DoM) strategy, researchers can avoid the inherent instability of free 3-aminofurans while achieving absolute regiocontrol[4][5].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate is achieved via a robust four-step sequence starting from inexpensive 3-furoic acid.

Causality in Experimental Design
  • Avoidance of Free 3-Aminofuran: Unprotected 3-aminofurans are highly electron-rich and prone to rapid oxidative degradation and polymerization. By employing a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in tert-butanol, the unstable amine is trapped in situ as the stable tert-butyl carbamate (Boc-protected amine)[4][6].

  • Directed ortho-Metalation (DoM): The Boc-NH group is a powerful ortho-directing group (ODG). The carbonyl oxygen of the Boc group coordinates the lithium cation of n-butyllithium (pre-lithiation complex), directing the basic alkyl anion to deprotonate the adjacent C2 position of the furan ring[4][5]. This completely overrides the innate electronic preference of the furan ring, ensuring exclusive C2-functionalization.

  • Oxidative Chlorination with NCS: Converting the intermediate lithium sulfinate to a sulfonyl chloride requires an oxidant. While sulfuryl chloride ( SO2​Cl2​ ) is common, it often leads to over-chlorination or bromination side reactions. N-Chlorosuccinimide (NCS) provides a milder, highly controlled oxidative chlorination environment, preserving the electron-rich furan core[7].

SyntheticWorkflow A 3-Furoic Acid B tert-Butyl furan-3-ylcarbamate A->B DPPA, Et3N t-BuOH, Reflux C Lithium 3-(Boc-amino) furan-2-sulfinate B->C 1. n-BuLi, TMEDA 2. SO2 gas D tert-Butyl (2-(chlorosulfonyl) furan-3-yl)carbamate C->D NCS, CH2Cl2/H2O E tert-Butyl N-(2-sulfamoylfuran -3-yl)carbamate D->E NH3 (aq)

Figure 1: Four-step synthetic workflow from 3-furoic acid to the target sulfonamide.

Step-by-Step Experimental Protocols

Step 1: Curtius Rearrangement to tert-Butyl furan-3-ylcarbamate

Mechanistic Note: DPPA converts the carboxylic acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate. The isocyanate is subsequently trapped by t-BuOH.

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 3-furoic acid (1.0 equiv) in anhydrous tert-butanol (0.25 M)[4].

  • Reagent Addition: Add triethylamine ( Et3​N , 1.4 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature[4].

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 18 hours[4]. The evolution of N2​ gas indicates the formation of the isocyanate intermediate.

  • Workup & Validation: Cool to room temperature, concentrate under reduced pressure, and pour into saturated aqueous NaHCO3​ . Stir at 0 °C for 2 hours to precipitate the product[4]. Filter and purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl furan-3-ylcarbamate as a white solid.

    • Self-Validation: 1H NMR should show a characteristic singlet at ~1.5 ppm (9H, Boc) and three furan protons (e.g., ~8.18, 7.38, 7.25 ppm)[4].

Step 2: Directed ortho-Lithiation and Sulfinylation

Mechanistic Note: 2.25 equivalents of n-BuLi are strictly required. The first equivalent deprotonates the acidic carbamate N-H ( pKa​ ~16). The second equivalent performs the C2-lithiation[4].

  • Pre-complexation: Dissolve tert-butyl furan-3-ylcarbamate (1.0 equiv) in anhydrous THF (0.1 M) and cool to -30 °C. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.3 equiv)[4].

  • Lithiation: Dropwise add n-butyllithium (1.6 M in hexanes, 2.25 equiv). Allow the reaction to warm to 0 °C and stir for 1 hour to ensure complete thermodynamic metalation at C2[4].

  • Electrophilic Quench: Cool the deep-red dianion solution back to -78 °C. Bubble anhydrous sulfur dioxide ( SO2​ ) gas through the solution (or add a saturated THF solution of SO2​ , ~2.0 equiv)[7]. Stir for 30 minutes, then allow to warm to room temperature.

  • Isolation: Concentrate the solvent to yield crude lithium 3-((tert-butoxycarbonyl)amino)furan-2-sulfinate, which is used immediately in the next step to prevent oxidation.

DoM_Mechanism N1 Boc-NH acts as Ortho-Directing Group (ODG) N2 Pre-lithiation Complex: TMEDA-Li+ coordinates to Boc carbonyl N1->N2 N3 Deprotonation at C2 (Kinetic & Thermodynamic Control) N2->N3 n-BuLi (-30 °C) N4 2-Lithio-3-(Boc-amino)furan Intermediate N3->N4 N5 Electrophilic Quench (SO2 insertion) N4->N5 SO2 gas (-78 °C)

Figure 2: Mechanism of Directed ortho-Metalation (DoM) and subsequent sulfinylation.

Step 3: Oxidative Chlorination to Sulfonyl Chloride
  • Setup: Suspend the crude lithium sulfinate salt in a biphasic mixture of dichloromethane ( CH2​Cl2​ ) and water (1:1 ratio) at 0 °C.

  • Oxidation: Add N-chlorosuccinimide (NCS, 1.1 equiv) in a single portion[7]. Stir vigorously at 0 °C for 1 hour.

  • Workup: Separate the organic layer, wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the sulfonyl chloride.

Step 4: Amination to the Target Sulfonamide
  • Setup: Dissolve the crude tert-butyl (2-(chlorosulfonyl)furan-3-yl)carbamate in THF and cool to 0 °C.

  • Amination: Slowly add concentrated aqueous ammonium hydroxide ( NH4​OH , 28-30%, 5.0 equiv) or methanolic ammonia[1][8].

  • Workup & Validation: Stir for 2 hours at room temperature. Dilute with ethyl acetate, wash with water and brine, dry, and concentrate. Purify via recrystallization or chromatography to yield pure tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate .

    • Self-Validation: LC-MS will show the desired mass [M+H]+=263.07 and [M−tBu+H]+=207.0 . IR spectroscopy will reveal distinct SO2​ asymmetric and symmetric stretches at ~1330 and ~1160 cm−1 .

Quantitative Data Summaries

To ensure reproducibility, the stoichiometric ratios and expected yields based on optimized medicinal chemistry literature are summarized below.

Table 1: Reagent Stoichiometry and Yield Profile for the 4-Step Workflow
StepTransformationKey Reagents (Equivalents)Temp / TimeExpected Yield
1 Curtius Rearrangement3-Furoic acid (1.0), DPPA (1.1), Et3​N (1.4)82 °C / 18 h70 - 76%
2 Directed ortho-LithiationBoc-amine (1.0), n-BuLi (2.25), TMEDA (1.3)-30 to 0 °C / 1 h>95% (Conversion)
3 Oxidative ChlorinationLi-sulfinate (1.0), NCS (1.1), CH2​Cl2​/H2​O 0 °C / 1 h60 - 75%
4 AminationSulfonyl chloride (1.0), NH4​OH (5.0)0 °C to RT / 2 h80 - 85%
Table 2: Optimization of the Lithiation Step (Temperature vs. Regioselectivity)

Causality: Temperature control is paramount during DoM. Insufficient warming fails to achieve complete deprotonation, while over-warming leads to ring-opening or decomposition of the furan dianion[4].

Lithiation Temperature ProfileTMEDA EquivalentsRegioselectivity (C2 vs C5)Outcome / Stability
Maintained at -78 °C1.0MixedIncomplete deprotonation
-30 °C 0 °C (1 h) -78 °C1.3> 99:1 (C2 favored)Optimal dianion stability
-30 °C +25 °C (1 h)1.3N/ASubstrate decomposition

References

  • Heffron, T. P., et al. "Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform." Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833.[Link]

  • Wright, J. S., et al. "Combining Organometallic Reagents, the Sulfur Dioxide Surrogate DABSO, and Amines: A One-Pot Preparation of Sulfonamides, Amenable to Array Synthesis." Angewandte Chemie International Edition, 2014, 127(4).[Link]

  • Sadauskas, M., et al. "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." Molecules, 2023, 28(9), 3751.[Link]

Sources

Exploratory

Structure Elucidation of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate: A Comprehensive Analytical Guide

Introduction & Pharmacological Relevance In modern medicinal chemistry, furan sulfonamides serve as critical bioisosteres and pharmacophores, frequently appearing in the design of carbonic anhydrase inhibitors, antimicro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

In modern medicinal chemistry, furan sulfonamides serve as critical bioisosteres and pharmacophores, frequently appearing in the design of carbonic anhydrase inhibitors, antimicrobial agents, and selective kinase inhibitors. Specifically, tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS 1803561-44-5) is a highly versatile building block[1]. The presence of the tert-butyloxycarbonyl (Boc) protecting group at the C3 position and a sulfamoyl group ( −SO2​NH2​ ) at the C2 position creates a sterically and electronically complex system.

As a Senior Application Scientist, I approach the structure elucidation of such heterocyclic systems not merely as a checklist of spectral peaks, but as a self-validating logical matrix. Every analytical technique must cross-verify the others to unequivocally prove regiochemistry—specifically, confirming that the sulfamoyl group is at the C2 position rather than C4 or C5.

Synthetic Pathway & Mechanistic Rationale

To understand the analytical profile of a molecule, one must first understand its synthetic origin. The synthesis of 3-aminofuran derivatives typically begins with 3-furoic acid, which undergoes a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in tert-butanol to yield tert-butyl furan-3-ylcarbamate[2].

The critical step defining our target molecule is the Directed ortho-Metalation (DoM) . When tert-butyl furan-3-ylcarbamate is treated with an organolithium reagent (e.g., n-BuLi) in the presence of TMEDA, the carbamate carbonyl oxygen coordinates the lithium ion, directing the deprotonation exclusively to the adjacent C2 position. This regioselectivity is driven by the kinetic acidity of the C2 proton and the stabilizing coordination ring formed by the Boc group[2]. The resulting C2-lithiated species is then trapped with sulfur dioxide ( SO2​ ) and subsequently aminated to form the final sulfonamide.

Workflow A Furan-3-carboxylic acid (Starting Material) B tert-Butyl furan-3-ylcarbamate (Curtius Rearrangement) A->B DPPA, t-BuOH, Et3N Reflux C tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (Target Molecule) B->C 1. n-BuLi, TMEDA (-78°C) 2. SO2 (gas) 3. NCS, then NH3/MeOH D NMR Spectroscopy (Regiochemistry Confirmation) C->D 1H, 13C, 2D NMR E HRMS-ESI (Exact Mass Verification) C->E Mass Spec F FT-IR Spectroscopy (Functional Group ID) C->F IR

Caption: Synthetic workflow and subsequent analytical elucidation strategy for the target molecule.

Analytical Structure Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) is the first line of defense to confirm the molecular formula ( C9​H14​N2​O5​S ). The exact mass calculation provides a theoretical [M+H]+ of 263.0696 Da. In positive ion mode, the molecule readily ionizes, but the Boc group is notoriously labile under collision-induced dissociation (CID).

Causality in Fragmentation: The primary fragment observed in MS/MS will be the loss of the tert-butyl group ( −56 Da, isobutylene) and the loss of CO2​ ( −44 Da), yielding a characteristic fragment at m/z 163.01 (the free 3-amino-furan-2-sulfonamide core).

Ion SpeciesTheoretical m/z Observed m/z (Typical)Error (ppm)
[M+H]+ 263.0696263.0701< 2.0
[M+Na]+ 285.0515285.0519< 2.0
[M−C4​H8​+H]+ 207.0070207.0075< 2.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the 2,3-disubstitution pattern on the furan ring.

1H NMR Rationale: A mono-substituted furan would show three aromatic protons. Our target shows only two, confirming di-substitution. Crucially, these two protons (H4 and H5) appear as doublets with a coupling constant ( 3J ) of ~1.8 Hz. This small coupling constant is the hallmark of meta-like coupling across the furan ring, proving that the protons are at positions 4 and 5. If the sulfamoyl group had incorrectly attached at C5, the remaining H2 and H4 protons would show a much smaller 4J coupling (~0.8 Hz).

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )

Shift (δ, ppm)Multiplicity J (Hz)IntegrationAssignment
8.50br s-1HCarbamate NH (Boc)
7.65d1.81HFuran C5-H
7.40br s-2HSulfonamide NH2​
6.90d1.81HFuran C4-H
1.45s-9H C(CH3​)3​ (t-Bu)

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )

Shift (δ, ppm)TypeAssignmentRationale
152.5CCarbamate C=OHighly deshielded carbonyl carbon.
146.0CHFuran C5Adjacent to furan oxygen; highly deshielded.
142.0CFuran C2Quaternary carbon bearing the electron-withdrawing SO2​ group.
122.5CFuran C3Quaternary carbon bearing the NH-Boc group.
112.0CHFuran C4Most shielded aromatic carbon in the furan ring.
80.5Ct-Bu QuaternaryCharacteristic shift for Boc quaternary carbon.
28.0 CH3​ t-Bu MethylsIntense signal corresponding to 3 equivalent methyls.
2D NMR: HMBC Correlations (The Regiochemical Proof)

Heteronuclear Multiple Bond Correlation (HMBC) is required to lock the substituents to their specific carbons. The H4 proton will show strong 3J correlations to both C2 and C5, while H5 will show a 3J correlation to C3.

HMBC H4 H4 (δ 6.90) C2 C2 (δ 142.0) H4->C2 3J (Strong) C3 C3 (δ 122.5) H4->C3 2J (Weak) C5 C5 (δ 146.0) H4->C5 2J (Weak) H5 H5 (δ 7.65) H5->C3 3J (Strong) C4 C4 (δ 112.0) H5->C4 2J (Weak) NH Boc-NH (δ 8.50) NH->C3 1J (N-C) CO C=O (δ 152.5) NH->CO 2J (Strong)

Caption: Key HMBC ( 1H→13C ) correlations validating the 2,3-disubstitution pattern on the furan ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups.

  • N-H Stretches: A sharp doublet around 3350 and 3250 cm−1 confirms the primary sulfonamide ( NH2​ ), while a broader peak at 3400 cm−1 corresponds to the secondary carbamate NH.

  • C=O Stretch: A strong, sharp peak at 1715 cm−1 is characteristic of the Boc carbamate carbonyl.

  • S=O Stretches: Two intense bands at ~1340 cm−1 (asymmetric) and ~1160 cm−1 (symmetric) definitively prove the presence of the sulfonyl group.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: Regioselective Synthesis via Directed Lithiation
  • Preparation: Dissolve 10.0 mmol of tert-butyl furan-3-ylcarbamate in 50 mL of anhydrous THF under an argon atmosphere.

  • Activation: Add 12.0 mmol of anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA). Causality: TMEDA breaks down the hexameric aggregates of n-BuLi, increasing its basicity and facilitating coordination with the Boc group.

  • Lithiation: Cool the reaction to −78 °C. Dropwise add n-BuLi (22.0 mmol, 2.5 M in hexanes) over 15 minutes. Stir for 1 hour at −78 °C.

  • Sulfinylation: Bubble anhydrous SO2​ gas into the solution for 20 minutes until the solution turns pale yellow, indicating the formation of the lithium sulfinate salt.

  • Amination: Treat the mixture with N-chlorosuccinimide (NCS) (12.0 mmol) to form the sulfonyl chloride intermediate, followed immediately by quenching with 7N NH3​ in methanol (30 mL).

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: NMR Sample Preparation & Acquisition
  • Sample Prep: Weigh exactly 15.0 mg of the purified compound.

  • Solvation: Dissolve in 0.6 mL of DMSO- d6​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO- d6​ is chosen over CDCl3​ to prevent line broadening of the polar NH and NH2​ protons, allowing for sharp, integratable peaks.

  • Acquisition ( 1H ): Run 16 scans with a relaxation delay ( D1 ) of 2.0 seconds to ensure complete relaxation of the Boc methyl protons.

  • Acquisition ( 13C ): Run 1024 scans with proton decoupling. Set D1 to 2.0 seconds.

  • 2D Mapping: Acquire HSQC (to map direct C-H bonds) and HMBC (optimized for long-range coupling of 8 Hz) to finalize the regiochemical assignment.

Conclusion

The structure elucidation of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate requires a holistic analytical approach. By combining the exact mass capabilities of HRMS, the functional group fingerprinting of FT-IR, and the definitive regiochemical mapping provided by 1D and 2D NMR, the 2,3-disubstitution pattern is unequivocally established. The utilization of the Boc group not only serves as a protecting moiety but acts as the critical directing group enabling the synthesis of this highly valuable pharmacological intermediate.

References

  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry Profiling of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate: Fragmentation Mechanisms and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern drug discovery, functionalized heterocycles serve as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, functionalized heterocycles serve as critical building blocks for designing highly specific therapeutic agents. tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS: 1803561-44-5) is a highly versatile intermediate featuring a furan core, a sulfonamide moiety, and a tert-butyloxycarbonyl (Boc)-protected amine[1]. The presence of these three distinct functional groups presents unique ionization and fragmentation behaviors under mass spectrometric (MS) conditions.

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral reporting. This whitepaper elucidates the causality behind the mass spectrometric behavior of this compound, providing a self-validating experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. By understanding the thermodynamic drivers of its fragmentation, researchers can confidently identify this compound and its metabolites in complex biological or synthetic matrices.

Ionization Dynamics & Structural Profiling

The chemical formula of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is C9H14N2O5S (Exact Mass: 262.0623 Da). Successful MS analysis requires selecting the optimal ionization mode based on the molecule's proton affinity and gas-phase basicity.

Electrospray Ionization (ESI) Behavior
  • Positive Ion Mode (ESI+): The carbamate (Boc-amine) nitrogen and the furan oxygen possess lone pairs capable of accepting a proton. The addition of 0.1% Formic Acid (FA) to the mobile phase drives the formation of the highly stable [M+H]⁺ ion at m/z 263.0696 . Adducts such as [M+Na]⁺ (m/z 285.0516) are also common but are generally suppressed by optimizing the declustering potential[2].

  • Negative Ion Mode (ESI-): The primary sulfonamide group (-SO₂NH₂) is relatively acidic. In the absence of strong acids, or when using ammonium modifiers, the molecule readily loses a proton to form the [M-H]⁻ ion at m/z 261.0551 .

Causality Insight: While ESI- provides excellent sensitivity for sulfonamides, ESI+ is preferred for structural elucidation (MS/MS) because the protonated carbamate group directs a highly predictable and informative fragmentation cascade.

Collision-Induced Dissociation (CID) Mechanistic Pathways

When the [M+H]⁺ precursor ion is subjected to CID, the molecule undergoes a series of thermodynamically driven cleavages. The fragmentation is governed by the relative stabilities of the leaving groups and the resulting carbocations or radical cations[3].

Cleavage of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is highly labile under CID conditions. The initial fragmentation almost universally involves the loss of the tert-butyl cation, which rearranges to eliminate as neutral isobutylene (C₄H₈, 56 Da) [4].

  • Primary Fragment: [M+H - 56]⁺ at m/z 207.01.

  • Secondary Fragment: The resulting carbamic acid intermediate is highly unstable in the gas phase and rapidly undergoes decarboxylation, losing carbon dioxide (CO₂, 44 Da) to yield the free amine[4]. This combined loss of 100 Da results in the base peak at m/z 163.02 (2-sulfamoylfuran-3-amine).

Sulfonamide and Furan Core Fragmentation

Following the removal of the Boc group, the secondary fragmentation targets the sulfonamide moiety. Protonated sulfonamides typically exhibit cleavage of the S-N or C-S bonds, often mediated by an intermediate ion-neutral complex[3].

  • Loss of Ammonia (NH₃, 17 Da): Cleavage of the S-N bond yields a sulfonyl cation at m/z 146.00 .

  • Loss of Sulfonamide (SO₂NH₂, 80 Da): Cleavage of the C-S bond leaves the protonated furan-amine core at m/z 83.05 . Furan rings themselves are relatively stable but can undergo ring-opening under high collision energies[5].

Fragmentation M [M+H]+ m/z 263.07 Protonated Precursor F1 [M+H - C4H8]+ m/z 207.01 Loss of Isobutylene M->F1 - 56 Da (CID) F2 [M+H - C5H8O2]+ m/z 163.02 Loss of Boc M->F2 - 100 Da Direct Boc Loss F1->F2 - 44 Da (- CO2) F3 [M+H - Boc - NH3]+ m/z 146.00 Sulfonamide Cleavage F2->F3 - 17 Da (- NH3) F4 [M+H - Boc - SO2NH2]+ m/z 83.05 Furan Core F2->F4 - 80 Da (- SO2NH2)

CID Fragmentation Pathway of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate [M+H]+.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It includes specific chromatographic conditions to prevent in-source fragmentation of the labile Boc group prior to MS/MS isolation[2].

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid.

  • System Suitability: Prepare a blank (diluent only) to validate the absence of carryover or background isobaric interferences.

UHPLC Separation Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: HPLC-grade H₂O + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

High-Resolution Mass Spectrometry (HRMS) Settings
  • Ion Source: Heated Electrospray Ionization (HESI).

  • Polarity: Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Stepped CE at 15, 25, and 35 eV to capture both the highly labile Boc loss and the more stable furan core fragmentation.

Workflow S1 Sample Prep 0.1% FA in MeOH/H2O S2 UHPLC Separation C18 Column S1->S2 S3 ESI Ionization Positive Ion Mode S2->S3 S4 Quadrupole Isolation m/z 263.07 [M+H]+ S3->S4 S5 CID Fragmentation Stepped CE 15-35 eV S4->S5 S6 TOF/Orbitrap Detection High-Res MS/MS S5->S6

End-to-End LC-MS/MS Analytical Workflow for Structural Elucidation.

Quantitative Data Summaries

The following tables summarize the critical quantitative parameters required to program the MS method and interpret the resulting spectra.

Table 1: Precursor and Diagnostic Fragment Ions (ESI+)

Ion TypeExact Mass (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance (Est.)
[M+H]⁺ 263.0696-Intact Protonated Molecule20%
Fragment 1 207.007156.0625Loss of Isobutylene (C₄H₈)40%
Fragment 2 163.0172100.0524Loss of Boc (C₅H₈O₂)100% (Base Peak)
Fragment 3 145.9906117.0790Loss of Boc + NH₃15%
Fragment 4 83.0498180.0198Loss of Boc + SO₂NH₂25%

Table 2: Optimized UHPLC Gradient Profile

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)Curve Profile
0.00955Initial Hold
1.00955Isocratic
4.001090Linear Ramp
5.501090Wash
5.60955Re-equilibration
7.00955End of Run

Conclusion

The mass spectrometric analysis of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate requires a nuanced understanding of its competing functional groups. By utilizing ESI+ and applying stepped collision energies, analysts can sequentially strip the labile Boc group to reveal the underlying sulfonamide-furan architecture. The protocols and mechanistic pathways detailed in this guide provide a robust, self-validating framework for the precise characterization of this compound in advanced pharmaceutical research.

References

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: PubMed Central (PMC) URL:[Link]

  • Furan Dissociation Induced by Collisions with H3+ and C+ Ions Source: MDPI URL:[Link]

Sources

Exploratory

A Mechanistic Investigation of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate: A Framework for Target Identification and Validation

Executive Summary tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a synthetic molecule featuring a unique combination of a sulfamoyl group, a furan scaffold, and a tert-butyl carbamate moiety. While direct studies on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a synthetic molecule featuring a unique combination of a sulfamoyl group, a furan scaffold, and a tert-butyl carbamate moiety. While direct studies on this specific compound are not available in published literature, its structural components are well-characterized in numerous pharmacologically active agents. This guide provides a comprehensive analysis based on established structure-activity relationships to propose a primary mechanism of action and outlines a rigorous experimental workflow for its validation. We hypothesize that tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate acts as a pro-drug of a potent carbonic anhydrase inhibitor . The sulfamoyl group is a classic zinc-binding pharmacophore essential for the inhibition of this enzyme class.[1][2] The furan ring serves as a rigid scaffold, positioning the sulfamoyl group for optimal interaction within the enzyme's active site.[3][4] The acid-labile tert-butyl carbamate is likely cleaved in vivo, unmasking a primary amine and revealing the active form of the inhibitor. This guide is intended for researchers in drug discovery and pharmacology, providing a robust, evidence-based framework to direct future investigation.

Introduction: Deconstructing the Molecule

The rational design of novel therapeutics often begins with an understanding of well-established pharmacophores. The structure of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate presents three key moieties, each with a history of therapeutic relevance.

  • The Sulfamoyl (-SO₂NH₂) Moiety: This functional group is the cornerstone of a major class of drugs known as sulfonamides.[5] Its ability to coordinate with the zinc ion in the active site of metalloenzymes makes it a powerful zinc-binding group.[6][7] This interaction is the basis for the mechanism of action of carbonic anhydrase inhibitors (CAIs), which are used as diuretics, anti-glaucoma agents, and in the management of other conditions.[1][8]

  • The Furan Ring: As a five-membered aromatic heterocycle, the furan ring is a versatile scaffold in medicinal chemistry.[3][4] It can act as a bioisostere for a phenyl ring and is present in a wide range of drugs, including diuretics like furosemide and anti-ulcer agents like ranitidine.[4][9] Its rigid structure helps to orient appended functional groups for optimal target engagement.[3]

  • The tert-Butyl Carbamate (Boc) Group: Commonly used as a protecting group in organic synthesis, the Boc group is known for its lability under acidic conditions.[10][11] In a pharmacological context, its presence often suggests a pro-drug strategy. The bulky and lipophilic nature of the Boc group can enhance membrane permeability, and its subsequent cleavage by esterases or acidic conditions within the body can release the active drug molecule.[12]

Given these components, the most plausible mechanism of action for this compound is the inhibition of carbonic anhydrase enzymes following a pro-drug activation step.

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[13] This reaction is fundamental to processes such as pH regulation, ion transport, and fluid balance.[14][15] Inhibition of CAs can therefore have profound physiological effects.[8]

Molecular Interaction with the Carbonic Anhydrase Active Site

The proposed mechanism involves the following key steps:

  • Pro-drug Activation: Following administration, the parent compound, tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate, undergoes hydrolysis, likely mediated by esterases or the acidic microenvironment of certain tissues, cleaving the Boc group to yield the active primary amine.

  • Zinc Binding: The deprotonated sulfonamide group (-SO₂NH⁻) of the active molecule coordinates directly with the Zn²⁺ ion located at the bottom of the CA active site.[2][13] This binding event displaces a zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic cycle, thereby inhibiting the enzyme.[13]

  • Active Site Stabilization: The furan ring and the newly formed amine at the 3-position interact with amino acid residues lining the active site cavity, such as Thr199 and Gln92, further stabilizing the enzyme-inhibitor complex and contributing to isoform selectivity.[2]

The resulting inhibition of carbonic anhydrase disrupts pH and ion gradients, leading to therapeutic effects such as reduced production of aqueous humor in the eye (treating glaucoma) or decreased bicarbonate reabsorption in the kidney (producing a diuretic effect).[8][14]

Carbonic Anhydrase Inhibition Pathway cluster_0 Physiological State cluster_1 Pharmacological Intervention cluster_2 Therapeutic Outcome A CO₂ + H₂O CA_enzyme Carbonic Anhydrase (CA) A->CA_enzyme catalysis B H₂CO₃ (Carbonic Acid) C H⁺ + HCO₃⁻ B->C dissociation Outcome Disruption of pH & Ion Gradients (e.g., ↓ Aqueous Humor, Diuresis) C->Outcome CA_enzyme->B Drug tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (Pro-drug) Active_Drug Active Inhibitor (Sulfamoyl-furan-amine) Drug->Active_Drug In vivo cleavage Active_Drug->CA_enzyme INHIBITION

Caption: Hypothesized pathway of Carbonic Anhydrase inhibition.

Experimental Validation Workflow

A multi-step experimental approach is required to rigorously test the hypothesis. The workflow is designed to first confirm target engagement and then to assess cellular and metabolic consequences.

Experimental Workflow A Hypothesis Generation: Compound is a pro-drug CA inhibitor B Step 1: In Vitro Target Engagement (Protocol 3.1) A->B Validate target binding C Step 2: Pro-drug Conversion Assay (Protocol 3.2) B->C Confirm activation mechanism D Step 3: Cell-Based Activity Assay (Protocol 3.3) C->D Assess cellular efficacy E Step 4: Data Synthesis & Conclusion D->E Interpret results

Caption: A logical workflow for validating the proposed mechanism.

Protocol: In Vitro Carbonic Anhydrase Isoform Screening

This assay directly measures the ability of the compound to inhibit various human CA isoforms.

Objective: To determine the inhibitory potency (IC₅₀) of the test compound against a panel of key human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Methodology:

  • Reagents & Materials: Recombinant human CA isoforms, 4-nitrophenyl acetate (4-NPA) as substrate, test compound, DMSO, assay buffer (e.g., Tris-SO₄).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure (96-well plate format): a. To each well, add 140 µL of assay buffer. b. Add 20 µL of the respective enzyme solution. c. Add 20 µL of the test compound dilution (or DMSO for control). d. Incubate at room temperature for 10 minutes to allow for inhibitor binding. e. Initiate the reaction by adding 20 µL of the 4-NPA substrate solution. f. Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader. The rate of 4-nitrophenol production is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Metabolic Stability (Pro-drug Conversion)

This assay determines if the Boc group is cleaved in a biologically relevant matrix.

Objective: To assess the conversion of the parent compound to its putative active form in the presence of liver microsomes.

Methodology:

  • Reagents & Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound, phosphate buffer, acetonitrile (ACN) for quenching.

  • Reaction: a. Pre-warm HLM in phosphate buffer at 37°C. b. Add the test compound (final concentration, e.g., 1 µM). c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 2 volumes of ice-cold ACN containing an internal standard.

  • Analysis: a. Centrifuge the quenched samples to pellet the protein. b. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). c. Monitor the disappearance of the parent compound (pro-drug) and the appearance of the metabolite (active drug with the cleaved Boc group).

  • Data Analysis: Plot the concentration of the parent compound versus time to determine its metabolic half-life (t₁/₂).

Protocol: Cell-Based Assay for CA IX Inhibition

This assay evaluates the compound's activity in a cellular context, targeting a tumor-associated isoform.

Objective: To measure the inhibition of CA IX-mediated extracellular acidification in a hypoxic cancer cell line (e.g., HT-29).

Methodology:

  • Cell Culture: Culture HT-29 cells under hypoxic conditions (e.g., 1% O₂) for 24-48 hours to induce CA IX expression.

  • Assay Procedure: a. Seed the hypoxic-treated cells into a 96-well plate. b. Treat the cells with various concentrations of the test compound for 1-2 hours. c. Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) to measure the extracellular pH. d. Monitor the change in fluorescence over time, which corresponds to the rate of extracellular acidification.

  • Data Analysis: Calculate the rate of acidification for each treatment condition. Determine the IC₅₀ value by plotting the inhibition of acidification against the compound concentration.

Data Interpretation and Expected Outcomes

The collective results from these experiments will provide a comprehensive picture of the compound's mechanism.

Table 1: Hypothetical Data Summary

Assay TypeParameterExpected Outcome for Active CompoundInterpretation
CA Isoform Screening IC₅₀ vs. hCA II< 100 nMConfirms potent inhibition of a key CA isoform.
IC₅₀ vs. hCA IX< 50 nMIndicates potential for anti-tumor applications.
Metabolic Stability Half-life (t₁/₂) in HLM< 30 minutesSupports the hypothesis of rapid pro-drug conversion.
Metabolite IDMass corresponding to cleaved Boc groupConfirms the structure of the active drug.
Cell-Based Assay IC₅₀ vs. CA IX activity< 500 nMDemonstrates target engagement and efficacy in a cellular environment.

A successful outcome would be characterized by potent, low-nanomolar inhibition of specific CA isoforms, coupled with evidence of rapid metabolic conversion of the parent compound into the active amine derivative. This would strongly support the hypothesized mechanism of action and warrant further pre-clinical development.

References

  • National Center for Biotechnology Information (2023). Carbonic Anhydrase Inhibitors. StatPearls Publishing. Available at: [Link]

  • Husain, A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Zulfiqar, N., et al. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. Available at: [Link]

  • Wikipedia (2024). Carbonic anhydrase inhibitor. Available at: [Link]

  • Lecturio (2025). Carbonic Anhydrase Inhibitors. Lecturio Medical. Available at: [Link]

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Verma, A., et al. (2023). A Review on Biological and Medicinal Significance of Furan. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Wang, D., et al. (2017). Zinc binding groups for histone deacetylase inhibitors. National Institutes of Health. Available at: [Link]

  • Pickkers, P., et al. (2001). Inhibition of Carbonic Anhydrase Accounts for the Direct Vascular Effects of Hydrochlorothiazide. Hypertension. Available at: [Link]

  • Benfodda, Z., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

  • Maresca, A., et al. (2014). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Shah, S. Z. A., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. Available at: [Link]

  • Matter, H., et al. (2016). Sulfamide as Zinc Binding Motif in Small Molecule Inhibitors of Activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa). PubMed. Available at: [Link]

  • De Luca, L., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Apaydın, S., & Török, B. (2019). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Egbujor, M. C., et al. (2022). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. ResearchGate. Available at: [Link]

  • Corinti, D., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. Available at: [Link]

  • Patel, M., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace. Available at: [Link]

  • Baunach, M., et al. (2017). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal (2023). Boc-Protected Amino Groups. Available at: [Link]

  • Begtrup, M., et al. (1997). Reductive cleavage of N-substituted aromatic amides as tert-butyl acylcarbamates. Royal Society of Chemistry. Available at: [Link]

  • Grieco, P., et al. (2008). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. Available at: [Link]

  • Pérez-Rojas, J. M., et al. (2020). tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). tert-Butyl carbamate. PubChem. Available at: [Link]

  • Barata, C., et al. (2005). Role of B-esterases in assessing toxicity of organophosphorus (chlorpyrifos, malathion) and carbamate (carbofuran) pesticides to Daphnia magna. ScienceDirect. Available at: [Link]

  • Leibson, T., & Lifshitz, M. (2008). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in. IMAJ. Available at: [Link]

  • LITFL (2020). Organophosphorus agents. LITFL. Available at: [Link]

  • Eren, B., & Gurkan, Y. Y. (2022). Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method. Bulgarian Chemical Communications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reactions of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The furan-sulfonamide scaffold is present in a variety of biologically active compounds, and this particular derivative offers multiple reaction sites for further chemical elaboration.[1] The strategic placement of a Boc-protected amine at the 3-position and a sulfonamide at the 2-position of the furan ring allows for a range of chemical transformations. These include reactions at the protected amine, the sulfonamide moiety, and the furan ring itself. This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its key reactions, including N-Boc deprotection, electrophilic substitution on the furan ring, and subsequent cyclization to form fused heterocyclic systems of therapeutic interest.

Chemical Reactivity and Strategic Considerations

The reactivity of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate is governed by the electronic properties of its substituents. The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent is an electron-donating group through resonance, further activating the furan ring towards electrophilic substitution. Conversely, the sulfamoyl group at the 2-position is strongly electron-withdrawing, which deactivates the adjacent positions. The interplay of these electronic effects dictates the regioselectivity of reactions on the furan ring, with the C5 position being the most probable site for electrophilic attack.

The sulfonamide group possesses an acidic proton, which can be removed under basic conditions to generate a nucleophilic nitrogen atom, allowing for reactions such as N-alkylation. The Boc-protected amine at the 3-position is stable under a variety of conditions but can be selectively removed to liberate the free amine, which can then participate in a range of reactions, most notably cyclocondensations to form fused pyrimidine systems.[4]

I. N-Boc Deprotection of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

The removal of the Boc protecting group is a common and often necessary first step to enable further reactions at the 3-amino position. Several methods can be employed, with the choice of reagent depending on the desired reaction conditions and the stability of the substrate to acidic or other environments.

A. Trifluoroacetic Acid (TFA) Mediated Deprotection

This is a standard and highly effective method for Boc deprotection. The strong acid cleaves the tert-butyl carbamate to release the free amine as a salt.

Protocol 1: N-Boc Deprotection using TFA in Dichloromethane (DCM)

  • Dissolve tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue, the trifluoroacetate salt of 3-amino-furan-2-sulfonamide, can be used directly in subsequent steps or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free amine.

ReagentEquivalentsSolventTime (h)ProductYield (%)
TFA10DCM1-33-Amino-furan-2-sulfonamide TFA salt>95
B. Mild Acidic Deprotection with Oxalyl Chloride in Methanol

For substrates that may be sensitive to strong acids like TFA, a milder deprotection method can be employed. The use of oxalyl chloride in methanol generates HCl in situ under controlled conditions.[1]

Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride/Methanol

  • Dissolve tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting hydrochloride salt of 3-amino-furan-2-sulfonamide can be used as is or neutralized as described in Protocol 1.

ReagentEquivalentsSolventTime (h)ProductYield (%)
Oxalyl Chloride3Methanol1-43-Amino-furan-2-sulfonamide HCl salt85-95

digraph "N-Boc Deprotection Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate"]; acid_deprotection [label="Acidic Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mild_deprotection [label="Mild Deprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="3-Amino-furan-2-sulfonamide Salt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> acid_deprotection [label="TFA / DCM"]; start -> mild_deprotection [label="Oxalyl Chloride / MeOH"]; acid_deprotection -> product; mild_deprotection -> product; }

Caption: General workflows for the deprotection of the N-Boc group.

II. Reactions of the Furan Ring: Electrophilic Substitution

The electron-rich nature of the furan ring in tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate, enhanced by the 3-carbamate group, predisposes it to electrophilic substitution, primarily at the C5 position.

A. Halogenation of the Furan Ring

Halogenated furans are valuable intermediates for further functionalization, for example, in palladium-catalyzed cross-coupling reactions.

Protocol 3: Bromination of the Furan Ring

  • Dissolve tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane (0.2 M).

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature, while protecting from light.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield tert-butyl N-(5-bromo-2-sulfamoylfuran-3-yl)carbamate.

ReagentEquivalentsSolventTime (h)ProductPredicted Yield (%)
Bromine1.05CCl₄ or DCM1-3tert-Butyl N-(5-bromo-2-sulfamoylfuran-3-yl)carbamate80-90
B. Nitration of the Furan Ring

Nitrated furans are precursors to amino-furans and other derivatives. Due to the sensitivity of the furan ring to strong oxidizing acids, mild nitrating agents are required. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a suitable reagent.[5]

Protocol 4: Nitration of the Furan Ring with Acetyl Nitrate

  • In a flask, cool acetic anhydride (10 eq) to 0-5 °C.

  • Slowly add concentrated nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir for 15 minutes to generate acetyl nitrate.

  • In a separate flask, dissolve tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in acetic anhydride (5 eq).

  • Add the solution of the furan derivative to the pre-formed acetyl nitrate solution at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • The product, tert-butyl N-(5-nitro-2-sulfamoylfuran-3-yl)carbamate, may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent, washed with water and brine, dried, and purified by chromatography.

ReagentEquivalentsSolventTime (h)ProductPredicted Yield (%)
HNO₃ / Ac₂O1.1 / 15Acetic Anhydride1-2tert-Butyl N-(5-nitro-2-sulfamoylfuran-3-yl)carbamate60-75

digraph "Furan Ring Electrophilic Substitution" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate"]; halogenation [label="Halogenation (e.g., Bromination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitration [label="Nitration", fillcolor="#FBBC05", fontcolor="#202124"]; product_halo [label="5-Halo Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product_nitro [label="5-Nitro Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> halogenation [label="Br₂ / CCl₄"]; start -> nitration [label="HNO₃ / Ac₂O"]; halogenation -> product_halo; nitration -> product_nitro; }

Caption: Electrophilic substitution reactions on the furan ring.

III. Reactions of the Sulfonamide Group

The sulfonamide moiety can undergo N-alkylation after deprotonation.

Protocol 5: N-Alkylation of the Sulfonamide

  • To a solution of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF (0.2 M), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product can be purified by column chromatography.

BaseAlkylating AgentSolventTime (h)ProductPredicted Yield (%)
NaHAlkyl HalideDMF12-24N-Alkyl-sulfonamide derivative70-85
K₂CO₃Alkyl HalideDMF12-24N-Alkyl-sulfonamide derivative60-80

IV. Synthesis of Fused Heterocyclic Systems: Furo[3,2-d]pyrimidines

Following the deprotection of the Boc group to yield 3-amino-furan-2-sulfonamide, the resulting ortho-amino sulfonamide can be used as a precursor for the synthesis of furo[3,2-d]pyrimidines, a class of compounds with known biological activities.

Protocol 6: Cyclocondensation to form Furo[3,2-d]pyrimidine-4-amine

  • To a solution of 3-amino-furan-2-sulfonamide (obtained from deprotection, 1.0 eq) in a suitable solvent like ethanol or dioxane, add formamidine acetate (1.5 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product, furo[3,2-d]pyrimidin-4-amine, may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

ReagentEquivalentsSolventTime (h)ProductPredicted Yield (%)
Formamidine acetate1.5Ethanol6-12Furo[3,2-d]pyrimidin-4-amine65-80

digraph "Furo[3,2-d]pyrimidine Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="3-Amino-furan-2-sulfonamide"]; cyclization [label="Cyclocondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Furo[3,2-d]pyrimidin-4-amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cyclization [label="Formamidine acetate"]; cyclization -> product; }

Caption: Synthesis of the furo[3,2-d]pyrimidine core.

References

  • ResearchGate. Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. [Link]

  • YouTube. Five Member Heterocycles Reactivity of Furan. [Link]

  • University of Calgary. Ch12 : EArS of heteroaromatics. [Link]

  • ACS Publications. Electrophilic Aromatic Substitutions of Silylated Furans and Thiophenes with Retention of the Organosilyl Group. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. N-Arylsulfonylation of 2-(Furan-2-yl)- and 2-(Furan-2-ylmethyl)anilines. [Link]

  • RSC Publishing. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • RSC Publishing. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • MDPI. Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)- thieno[2,3-b]pyridines. [Link]

  • RSC Publishing. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Reddit. Optimization of n-BuLi alkylation of furan. [Link]

  • MDPI. Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. [Link]

  • Quora. Why does the nitration of furan require HNO3 and acetic anhydride?. [Link]

  • ResearchGate. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. [Link]

  • DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Link]

  • Semantic Scholar. Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. [Link]

  • ResearchGate. 2-Aminofurans and 3-Aminofurans. [Link]

  • PubMed. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. [Link]

  • PMC - NCBI. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • PMC - NCBI. Regiodivergent Electrophotocatalytic Aminooxygenation of Aryl Olefins. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • RSC Publishing. Regiospecific electrophilic substitution of aminoquinazolinones: directed lithiation of 3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones. [Link]

  • ResearchGate. Three‐component synthesis of 2‐aminofuran.. [Link]

Sources

Application

Strategic Utilization of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Synthetic Protocol Guide Executive Summary & Structural Rationale In modern medicinal chemistry, iden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Synthetic Protocol Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, identifying versatile, bifunctional building blocks is critical for rapidly expanding chemical space. tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS: 1803561-44-5) is a highly specialized heteroaromatic scaffold designed for divergent synthesis.

The strategic value of this molecule lies in its dual functionality positioned on a furan core:

  • C2-Primary Sulfonamide ( −SO2​NH2​ ): A classic pharmacophore known for coordinating with the catalytic zinc ion in metalloenzymes.

  • C3-Boc-Protected Amine ( −NHBoc ): An orthogonally protected nucleophile that, upon deprotection, allows for linear derivatization (amides, ureas) or intramolecular annulation to form fused bicyclic systems.

The furan core offers a lower lipophilicity (LogP) and distinct electronic distribution compared to traditional benzenesulfonamides, improving aqueous solubility and altering target residence time—critical parameters in optimizing oral bioavailability.

Quantitative Physicochemical Profile
PropertyValueStructural Implication
Chemical Name tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamateBifunctional heterocyclic building block
CAS Registry Number 1803561-44-5Commercially available starting material
Molecular Formula C 9​ H 14​ N 2​ O 5​ S-
Molecular Weight 262.28 g/mol Low MW allows for extensive derivatization
H-Bond Donors 3High capacity for target engagement
H-Bond Acceptors 5Furan oxygen, sulfonamide, and carbamate

Pharmacological Applications & Target Engagement

Carbonic Anhydrase (CA) Inhibition

Furan-2-sulfonamides are well-documented pharmacophores, primarily recognized for their potent inhibition of Carbonic Anhydrase (CA) isoforms. This includes the glaucoma-relevant CA II and the tumor-associated CA IX/XII [1]. The primary sulfonamide anion coordinates directly with the active-site Zn 2+ ion, while the furan ring engages in hydrophobic and Van der Waals interactions with the enzyme pocket.

Recent chemical proteomics and thermal profiling studies have demonstrated that furan-2-sulfonamide derivatives—such as the primary metabolite of the NLRP3 inflammasome inhibitor MCC950—directly engage and non-competitively inhibit CA2[2]. Furthermore, the pharmacokinetic profiles of novel furan-2-sulfonamides, such as the antiglaucoma agent TFISA, highlight their excellent tissue distribution and bioavailability, validating the furan core as a highly desirable scaffold [3].

Bioisosteric Replacement (Fused Heterocycles)

Beyond linear extension, the proximity of the C2 and C3 substituents allows this building block to act as a precursor for furo[3,2-e][1,2,4]thiadiazine 1,1-dioxides . These bicyclic systems serve as bioisosteres for benzothiadiazines (e.g., hydrochlorothiazide, diazoxide), which are widely utilized in cardiovascular, diuretic, and CNS drug discovery.

Synthetic Workflows & Logical Divergence

The following visualization illustrates the divergent synthetic pathways accessible from this single building block.

SyntheticPathways BB tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS: 1803561-44-5) Deprotect 3-Amino-furan-2-sulfonamide (Key Intermediate) BB->Deprotect Acidic Cleavage (HCl/Dioxane) CA_Inhib Linear Derivatization (e.g., Sulfonylureas, Amides) Target: Carbonic Anhydrase Deprotect->CA_Inhib Electrophilic Coupling (Isocyanates/Acyl Chlorides) Cyclize Bicyclic Scaffold Synthesis (Furo[3,2-e][1,2,4]thiadiazines) Target: CNS / Diuretics Deprotect->Cyclize Annulation (Orthoesters/Aldehydes)

Caption: Divergent synthetic workflows utilizing the bifunctional furan building block.

Experimental Protocols

As a self-validating system, the protocols below are designed with built-in mechanistic checks to ensure high fidelity and yield.

Protocol A: Chemoselective Boc Deprotection

Objective: Isolate 3-amino-furan-2-sulfonamide hydrochloride without degrading the sensitive furan core.

Causality & Expert Insight: Furan rings are electron-rich and susceptible to electrophilic aromatic substitution, ring-opening, or polymerization in the presence of highly concentrated, neat acids like Trifluoroacetic acid (TFA). To mitigate this, we utilize a controlled concentration of anhydrous HCl in 1,4-dioxane. The anhydrous environment prevents hydrolytic ring-opening, while the precipitation of the resulting hydrochloride salt drives the reaction forward and protects the newly formed amine from oxidative degradation.

Step-by-Step Methodology:

  • Preparation: Suspend tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to control the initial exothermic protonation.

  • Acid Addition: Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation (TLC): Monitor the disappearance of the starting material via TLC (Eluent: 50% EtOAc/Hexanes; visualizing with UV and Ninhydrin stain). The product will remain at the baseline due to salt formation.

  • Isolation: Concentrate the mixture under reduced pressure (bath temperature < 30 °C).

  • Purification: Triturate the resulting crude solid with cold anhydrous diethyl ether. Filter and dry under high vacuum to yield 3-amino-furan-2-sulfonamide hydrochloride as a stable solid.

Protocol B: Annulation to Furo[3,2-e][1,2,4]thiadiazine 1,1-dioxides

Objective: Synthesize a fused bicyclic bioisostere via intramolecular cyclization.

Causality & Expert Insight: The spatial proximity of the C3-amine and C2-sulfonamide enables the formation of a 6-membered thiadiazine ring. By reacting the deprotected intermediate with an orthoester (e.g., triethyl orthoformate), the primary amine first forms an electrophilic imidate intermediate. The adjacent, weakly nucleophilic sulfonamide nitrogen then attacks the imidate carbon, extruding ethanol and driving the thermodynamic formation of the fused aromatic system.

Step-by-Step Methodology:

  • Neutralization: Suspend 3-amino-furan-2-sulfonamide hydrochloride (1.0 eq) in anhydrous ethanol. Add a mild base (e.g., N,N-Diisopropylethylamine, 1.1 eq) to liberate the free amine.

  • Reagent Addition: Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 6–8 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. Look for the mass corresponding to the loss of two molecules of ethanol and one molecule of water relative to the combined starting masses.

  • Workup: Cool the reaction to room temperature. Often, the fused bicyclic product will precipitate directly from the ethanol upon cooling.

  • Isolation: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water to yield the pure furo[3,2-e][1,2,4]thiadiazine 1,1-dioxide core.

References

  • Title: A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats Source: Vedomosti Nauchnogo tsentra ekspertizy sredstv meditsinskogo primeneniya URL: [Link]

Method

Application Notes and Protocols for the Development of Analogs from tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

Introduction: A Versatile Scaffold for Drug Discovery tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a promising starting material for the development of novel therapeutic agents. The furan-sulfonamide motif is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Drug Discovery

tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a promising starting material for the development of novel therapeutic agents. The furan-sulfonamide motif is a privileged structure found in a variety of biologically active compounds, including inhibitors of carbonic anhydrase, α-glucosidase, and various protein kinases, as well as antimicrobial and anticancer agents.[1][2][3] The modular nature of this scaffold, with three key points for diversification—the carbamate nitrogen, the furan ring, and the sulfonamide moiety—allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the chemical modification of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate a diverse library of analogs for screening and lead optimization.

Strategic Overview of Analog Development

The development of analogs from the parent molecule can be approached through systematic modification of its three primary functional domains. The following diagram illustrates the key strategic pathways for derivatization.

G start tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate deprotection Boc Deprotection start->deprotection Modify N3-Amine furan_mod Furan Ring Functionalization start->furan_mod Modify Furan Core sulf_mod Sulfonamide Modification start->sulf_mod Modify Sulfamoyl Group n_alkylation N-Alkylation deprotection->n_alkylation n_acylation N-Acylation deprotection->n_acylation n_sulfonylation N-Sulfonylation deprotection->n_sulfonylation vilsmeier Vilsmeier-Haack Formylation furan_mod->vilsmeier friedel Friedel-Crafts Acylation furan_mod->friedel lithiation Lithiation-Electrophile Quench furan_mod->lithiation halogenation Halogenation furan_mod->halogenation n_alkylation_sulf N-Alkylation sulf_mod->n_alkylation_sulf bioisostere Bioisosteric Replacement sulf_mod->bioisostere

Caption: Strategic pathways for analog synthesis.

Part 1: Modification at the N-Carbamate Position

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[4] Deprotection of the carbamate unveils a free amine at the 3-position of the furan ring, which can be further functionalized through various N-alkylation, N-acylation, and N-sulfonylation reactions.

Protocol 1.1: Boc Deprotection under Acidic Conditions

This protocol describes a standard method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Rationale: TFA is a strong acid that effectively cleaves the Boc group by protonating the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[5]

Materials:

  • tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in anhydrous DCM (0.1–0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5–10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-furan-2-sulfonamide. The product can be further purified by column chromatography or recrystallization if necessary.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a more polar product spot.

  • LC-MS: Confirm the mass of the deprotected product.

  • ¹H NMR: Observe the disappearance of the tert-butyl singlet at ~1.5 ppm.

Subsequent Functionalization of the 3-Amino Group

The resulting 3-amino-furan-2-sulfonamide is a versatile intermediate for further derivatization. Standard synthetic protocols can be employed for:

  • N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides in the presence of a non-nucleophilic base.

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids using standard coupling reagents (e.g., HATU, HOBt/EDC).

  • N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Part 2: Functionalization of the Furan Ring

The electron-rich nature of the furan ring makes it amenable to electrophilic aromatic substitution, typically at the C5 position. However, the presence of the sulfamoyl and carbamate groups can influence the regioselectivity and reactivity of these transformations.

Protocol 2.1: Vilsmeier-Haack Formylation

This protocol introduces a formyl group at the C5 position of the furan ring, providing a handle for further modifications such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Rationale: The Vilsmeier-Haack reaction utilizes an electrophilic iminium salt (the Vilsmeier reagent), generated from DMF and POCl₃, to formylate electron-rich heterocycles.[6][7] Strict temperature control is crucial to prevent polymerization of the acid-sensitive furan ring.[4]

Materials:

  • tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium acetate solution

  • Magnetic stirrer, stir bar, and reflux condenser

  • Three-necked round-bottom flask

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Add POCl₃ (1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a crystalline solid.

  • After the addition is complete, stir for an additional 30 minutes at 0 °C.

  • Add a solution of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in anhydrous DCE dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60–70 °C for 2–6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Vilsmeier-Haack Workflow A 1. Formation of Vilsmeier Reagent (DMF + POCl₃) B 2. Electrophilic Attack by Furan A->B C 3. Aromatization B->C D 4. Hydrolysis C->D E Product: 5-Formylfuran Derivative D->E

Caption: Vilsmeier-Haack reaction workflow.

Protocol 2.2: Friedel-Crafts Acylation

This protocol introduces an acyl group at the C5 position.

Rationale: The Friedel-Crafts acylation of furan is notoriously challenging due to the ring's sensitivity to strong Lewis acids, which can cause polymerization.[8] The use of milder catalysts is essential for achieving good yields.[9]

Materials:

  • tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

  • Acyl chloride or anhydride (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the furan starting material in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.

  • Add the acylating agent (1.1 eq).

  • Slowly add the mild Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq).

  • Stir the reaction at -78 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Part 3: Modification of the Sulfamoyl Group

The primary sulfonamide offers opportunities for N-alkylation to generate secondary and tertiary sulfonamides, which can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Protocol 3.1: N-Alkylation of the Primary Sulfonamide

This protocol describes a manganese-catalyzed N-alkylation using an alcohol as the alkylating agent, a "borrowing hydrogen" methodology.

Rationale: This method is an environmentally friendly alternative to using alkyl halides, with water as the only byproduct.[10] It is known to favor mono-alkylation.[11]

Materials:

  • tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 mmol)

  • Alcohol (e.g., benzyl alcohol) (1.0 mmol)

  • Mn(I) PNP pincer precatalyst (5 mol %)

  • Potassium carbonate (K₂CO₃) (10 mol %)

  • Xylenes, anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the furan starting material, alcohol, Mn(I) PNP pincer precatalyst, and K₂CO₃.

  • Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Reaction ParameterConditionRationale
Catalyst Mn(I) PNP pincerEfficient for borrowing hydrogen catalysis.
Base K₂CO₃ (catalytic)Activates the catalyst.
Alkylating Agent AlcoholGreen and readily available.
Temperature 150 °CRequired for catalytic turnover.
Outcome Mono-N-alkylationHigh selectivity for the desired product.
Bioisosteric Replacement of the Sulfonamide Group

In medicinal chemistry, the bioisosteric replacement of functional groups is a powerful strategy to modulate a compound's properties while retaining its biological activity.[12] The sulfonamide group can be replaced with other acidic functionalities or hydrogen bond donors/acceptors.

Potential Bioisosteres for Sulfonamides:

  • Sulfonimidamides: These aza-analogs of sulfonamides can offer improved physicochemical properties such as decreased lipophilicity and increased solubility.[2]

  • Carboxylic Acids: While structurally different, carboxylic acids can mimic the acidic nature of the sulfonamide proton and its hydrogen bonding capabilities.[5]

  • Tetrazoles: Often used as bioisosteres for carboxylic acids, they can also be considered as replacements for sulfonamides due to their similar pKa and planar structure.

The synthesis of these analogs would require a multi-step approach, likely starting from a different precursor where the sulfamoyl group is replaced by a functional group that can be converted to the desired bioisostere.

Part 4: Analytical and Purification Protocols

Protocol 4.1: General Work-up and Purification

Most of the reactions described will require a standard aqueous work-up followed by purification using column chromatography.

General Work-up:

  • Quench the reaction with an appropriate aqueous solution (e.g., water, saturated NaHCO₃, or saturated NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic extracts, wash with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

Column Chromatography:

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for eluting compounds of this type. The polarity can be adjusted based on the specific analog.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a starting point for developing an analytical or preparative HPLC method for the purification and analysis of the synthesized analogs.

Rationale: Reversed-phase HPLC is a robust technique for separating and quantifying organic molecules based on their hydrophobicity.[13]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or TFA.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[13]

ParameterRecommended Starting ConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation.
Mobile Phase Water/Acetonitrile with 0.1% AcidProvides good separation for polar and non-polar compounds; acid improves peak shape.
Detection UV at 254 nmThe furan ring provides strong UV absorbance.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the synthesis and development of novel analogs from tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate. By systematically exploring the chemical space around this versatile scaffold, researchers can unlock new therapeutic possibilities and advance the field of drug discovery. Careful attention to reaction conditions, particularly temperature control when manipulating the furan ring, is paramount to success.

References

  • Abu-Saleh, A. A., & El-Emam, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Polycyclic Aromatic Compounds, 39(5), 421-429. Available at: [Link]

  • Templ, J., & Schnürch, M. (2021). Methods for mono-selective N-alkylation of primary sulfonamides using alcohols (I–VI) or peroxides (VII–IX) as alkylating agents. ResearchGate. Available at: [Link]

  • Jerie, J., & Tlsto, A. (2019). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters. Available at: [Link]

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Chen, J., et al. (2024). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Chemspace. (2021). Bioisosteric replacement of some common fragments. Available at: [Link]

  • Zhdankin, V. V., et al. (2022). Synthesis of α-C-Stereochemically Pure Secondary Sulfonamides. ACS Publications. Available at: [Link]

  • Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. Available at: [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Govek, T. D., & Deiters, A. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. Available at: [Link]

  • Wu, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • Mongin, F., et al. (2011). Deprotonation of Furans Using Lithium Magnesates. ResearchGate. Available at: [Link]

  • Rothenberg, G., & Jess, A. (2004). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Bentham Science Publishers. Available at: [Link]

  • Yang, Y., & Wong, H. N. C. (1994). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. RSC Publishing. Available at: [Link]

  • University of Liverpool. Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Available at: [Link]

  • ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link]

  • Desai, D. S., et al. (2015). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Available at: [Link]

  • Lee, Y. R., & Kim, B. S. (2000). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride. Journal of the Chinese Chemical Society, 47(5), 1109-1116. Available at: [Link]

  • Wöhl, J. L., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

  • Chen, J., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. Available at: [Link]

  • DTIC. (2018). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Google Patents. EP3498699A1 - Chromatography method for the purification of furfural derivatives.
  • Ma, S., & Zhang, J. (2005). 1,2-Halogen Migration in Haloallenyl Ketones: Regiodivergent Synthesis of Halofurans. Journal of the American Chemical Society. Available at: [Link]

  • de Kock, C., et al. (2013). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC. Available at: [Link]

  • Hughes, D. L., et al. (2013). Halogenation effects in intramolecular furan Diels-Alder reactions: Broad scope synthetic and computational studies. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2025). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available at: [Link]

  • Kumar, A., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

Welcome to the Technical Support Center. This guide provides field-proven methodologies, troubleshooting protocols, and mechanistic insights for synthesizing tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven methodologies, troubleshooting protocols, and mechanistic insights for synthesizing tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate. Designed for medicinal chemists and drug development professionals, this document addresses the specific challenges of manipulating electron-rich furan rings while preserving acid-labile protecting groups.

Overview & Synthetic Strategy

The synthesis of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate requires precise control over highly reactive intermediates. The furan ring is prone to ring-opening under harsh basic conditions, while the tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic environments. Our optimized 3-step workflow leverages a Curtius rearrangement, a Directed ortho-Lithiation (DoM), and a mild electrophilic amination to maximize yield and preserve functional group integrity.

SynthesisWorkflow A 3-Furoic Acid B tert-Butyl furan-3-ylcarbamate A->B DPPA, TEA, t-BuOH Curtius Rearrangement C Lithium 3-(Boc-amino) furan-2-sulfinate B->C 1. n-BuLi, TMEDA 2. DABSO D tert-Butyl N-(2-sulfamoylfuran- 3-yl)carbamate C->D HOSA, NaOAc Electrophilic Amination

Three-step synthetic workflow for tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate.

Quantitative Data & Reaction Parameters

Reaction StepPrimary ReagentsTemp (°C)Time (h)Expected YieldCritical Parameter
1. Curtius Rearrangement DPPA, TEA, t-BuOH85 (Reflux)1875–80%Strict anhydrous conditions to prevent urea byproduct formation.
2. Directed ortho-Lithiation n-BuLi, TMEDA, DABSO-78 to -30365–70%Precise temperature control to avoid furan ring fragmentation.
3. Electrophilic Amination HOSA, NaOAc, H2O25 (rt)1280–85%Maintain pH ~5–6 to prevent acid-catalyzed Boc cleavage.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of tert-Butyl furan-3-ylcarbamate via Curtius Rearrangement

Causality: Diphenylphosphoryl azide (DPPA) is used to convert 3-furoic acid to an acyl azide. Heating triggers the Curtius rearrangement, expelling N₂ gas to form an isocyanate intermediate. tert-Butanol acts as both the solvent and the trapping nucleophile to form the Boc-protected amine[1].

  • Dissolve 3-furoic acid (1.0 equiv) in anhydrous tert-butanol (0.2 M).

  • Add triethylamine (TEA, 1.4 equiv) and DPPA (1.1 equiv) dropwise at room temperature.

  • Heat the mixture to reflux (85 °C) for 18 hours under a nitrogen atmosphere.

  • Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO₃.

  • Validation & QC: Monitor by TLC (hexane/EtOAc). The product should stain strongly with ninhydrin only after brief exposure to HCl vapors (which cleaves the Boc group on the plate).

Protocol 2: Directed ortho-Lithiation (DoM) and Sulfination

Causality: The Boc group acts as a Directed Metalation Group (DMG), coordinating the lithium cation to direct deprotonation exclusively to the C2 position[2]. TMEDA is added to break up n-BuLi hexamers, increasing its basicity and kinetic reactivity. DABSO is used as a bench-stable solid surrogate for SO₂ gas, reacting with the lithiated furan to form the lithium sulfinate salt[3].

  • Dissolve tert-butyl furan-3-ylcarbamate (1.0 equiv) in anhydrous THF (0.1 M) and add TMEDA (1.3 equiv). Cool to -78 °C.

  • Add n-BuLi (1.6 M in hexanes, 2.25 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to -30 °C for 1 hour.

  • Cool the mixture back to -78 °C and add DABSO (0.6 equiv) in one portion. Allow to warm to room temperature overnight.

  • Validation & QC: Quench a 0.1 mL aliquot with D₂O. ¹H NMR should show >95% deuterium incorporation at the C2 position (indicated by the disappearance of the C2 furan proton signal).

Protocol 3: Electrophilic Amination to Primary Sulfonamide

Causality: Traditional sulfonamide syntheses rely on harsh oxidative chlorination followed by ammonia, which generates HCl and cleaves the acid-labile Boc group. Hydroxylamine-O-sulfonic acid (HOSA) bypasses this by acting as a direct electrophilic amine source. The reaction is buffered with sodium acetate to neutralize the sulfuric acid byproduct, protecting the Boc group[4].

  • Dissolve the crude lithium sulfinate salt from Protocol 2 in water/THF (1:1, 0.2 M).

  • Add sodium acetate (NaOAc, 3.0 equiv) and stir until fully dissolved.

  • Add HOSA (2.0 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Validation & QC: LC-MS analysis of the purified product should show the target mass [M+H]⁺ = 263.1 and a characteristic fragment at [M-tBu+H]⁺ = 207.0.

Troubleshooting & FAQs

Q: Why is my yield of the lithiation step so low, and why am I seeing furan ring-opening? A: Furan rings are notoriously sensitive to strong bases at elevated temperatures, which can trigger ring-opening via proton abstraction at the oxygen-adjacent positions. While the Boc group is an excellent Directed Metalation Group (DMG) that coordinates the lithium cation to direct deprotonation to the C2 position[2], the reaction must be kinetically controlled. Ensure you are adding n-BuLi at exactly -78 °C. The addition of TMEDA is critical; it breaks up the n-BuLi hexamers, increasing the base's kinetic reactivity so the deprotonation occurs rapidly before the mixture is allowed to slowly warm to -30 °C[2].

Q: I am losing the Boc group during the conversion of sulfinate to sulfonamide. How can I prevent this? A: Traditional sulfonamide synthesis involves converting a sulfinate to a sulfonyl chloride using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), followed by amination with NH₃. This pathway generates HCl as a byproduct, which rapidly cleaves the acid-labile Boc group. To prevent this, bypass the sulfonyl chloride intermediate entirely. Use Hydroxylamine-O-sulfonic acid (HOSA) as a direct electrophilic amine source[4]. By running the reaction in an aqueous solution buffered with sodium acetate (NaOAc), you neutralize the sulfuric acid byproduct generated by HOSA, keeping the pH mildly acidic/neutral and preserving the Boc group.

Q: Handling SO₂ gas is hazardous and difficult to quantify. Are there alternatives for the sulfination step? A: Yes. Gaseous SO₂ is highly toxic and requires specialized equipment. Instead, use DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). DABSO is a bench-stable, solid surrogate for SO₂ gas[3]. It reacts smoothly with the lithiated furan intermediate to form the lithium sulfinate salt in excellent yields without the need for specialized gas-handling setups[3].

References

  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Directed Metalation: A Survival Guide Source: Baran Lab URL:[Link]

  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: PMC - NIH URL:[Link]

Sources

Optimization

identifying byproducts in tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate synthesis

Welcome to the Technical Support Center for the synthesis of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS 1803561-44-5)[1]. This compound is a highly valuable intermediate, particularly in the development of NLRP3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS 1803561-44-5)[1]. This compound is a highly valuable intermediate, particularly in the development of NLRP3 inflammasome inhibitors and CRID3-based anti-inflammatory agents[2][3].

Synthesizing functionalized furans presents unique challenges due to their sensitivity to harsh reaction conditions. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind common failures—such as regioisomeric byproducts, incomplete amination, and ring-opening degradation.

Synthesis Workflow & Byproduct Divergence

The standard synthetic route utilizes the of tert-butyl furan-3-ylcarbamate, followed by trapping with sulfur dioxide and subsequent amination[4]. The diagram below illustrates the critical junctures where the reaction can deviate toward unwanted byproducts.

SynthesisPathway SM tert-Butyl furan-3-ylcarbamate (Starting Material) Li_C2 C2-Lithiated Intermediate (Desired Pathway) SM->Li_C2 n-BuLi, THF, -78°C (Kinetic Control) Li_C5 C5-Lithiated Intermediate (Byproduct Pathway) SM->Li_C5 T > -40°C or Excess Base (Thermodynamic Control) Sulfinate C2-Lithium Sulfinate Salt (Intermediate) Li_C2->Sulfinate SO2 (g) Target tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (Target Product) Sulfinate->Target HOSA, NaOAc buffer (pH 4.5-5.5) Incomplete Sulfinic/Sulfonic Acids (Incomplete Amination) Sulfinate->Incomplete Unbuffered / pH extremes Degradation Boc-Deprotected / Ring-Opened (Degradation) Target->Degradation Harsh Acidic Workup

Synthesis pathway of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate and byproduct divergences.

Troubleshooting FAQs

Q1: We are observing a significant amount of the C5-sulfamoylated isomer. How do we enhance C2 regioselectivity? Causality: Directed ortho-metalation (DoM) relies on the coordination of the lithium cation to the carbonyl oxygen of the Boc group, which directs the strong base to deprotonate the adjacent C2 proton (kinetic control)[4]. However, the C5 proton is sterically less hindered and intrinsically highly acidic. If the internal temperature rises above -78°C, or if a strongly coordinating additive like TMEDA is overused, the system undergoes equilibration to the thermodynamic product, resulting in C5-lithiation. Solution: Maintain strict cryogenic conditions (-78°C) throughout the base addition. Use pure, anhydrous THF without TMEDA. Ensure the addition rate of n-BuLi is slow enough to prevent localized exothermic heating.

Q2: Post-amination, LC-MS shows a large peak corresponding to [M-16] or [M-17]. What is causing this, and how can we fix it? Causality: This mass profile indicates incomplete amination, leaving unreacted sulfinic acid (which often oxidizes to sulfonic acid during workup). When using Hydroxylamine-O-sulfonic acid (HOSA) as the electrophilic aminating agent, the reaction is highly pH-dependent. If the pH drops too low, the nucleophilic sulfinate is protonated to an unreactive sulfinic acid. If the pH is too high, HOSA rapidly degrades into imine and sulfate. Solution: The amination step must be strictly buffered. Dissolve the intermediate sulfinate in water/THF and add 3.0 equivalents of Sodium Acetate (NaOAc) to maintain the pH between 4.5 and 5.5 before adding HOSA.

Q3: We see complete loss of the Boc group and significant decomposition (black tar) during the final workup. How can we prevent this? Causality: Furans are highly sensitive to strong acids, which trigger ring-opening polymerization (the reverse Paal-Knorr reaction). Furthermore, the Boc group is acid-labile. HOSA generates sulfuric acid as a stoichiometric byproduct during the amination step. If the reaction is concentrated without prior neutralization, the localized acid concentration spikes, destroying the product. Solution: Always quench the amination reaction with saturated aqueous NaHCO₃ to achieve a pH of 7–8 before attempting to evaporate the THF or extract the product.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, use the following self-validating methodology. Each critical phase includes an analytical "gate" to verify success before proceeding.

Step 1: Directed Ortho-Metalation (DoM)

  • Charge a flame-dried flask with tert-butyl furan-3-ylcarbamate (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C under an argon atmosphere.

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C[4]. Validation Gate: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. Proceed only if >95% deuterium incorporation is observed at the C2 position.

Step 2: Sulfinylation

  • Condense anhydrous SO₂ gas into a separate dry flask at -78°C, then cannulate the liquid SO₂ (approx. 3.0 equiv) into the lithiated mixture at -78°C.

  • Stir for 30 minutes at -78°C, then slowly warm to room temperature. Purge the excess SO₂ with a vigorous stream of nitrogen gas into a basic trap. Validation Gate: Concentrate a 0.5 mL aliquot and analyze via FT-IR. Look for the appearance of strong S=O stretching bands around 1050 cm⁻¹ confirming sulfinate formation.

Step 3: Buffered Amination

  • Dissolve the crude lithium sulfinate salt in a 1:1 mixture of THF and water.

  • Add Sodium Acetate (3.0 equiv) and stir until fully dissolved (verify pH is ~5.0).

  • Cool the mixture to 0°C and add a freshly prepared solution of HOSA (1.5 equiv) in water dropwise. Stir at room temperature for 12 hours. Validation Gate: Analyze the crude mixture via LC-MS. The target product should appear as the major peak (m/z 261.05 for [M-H]⁻).

Step 4: Neutral Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃ until bubbling ceases and the pH reaches 7.5.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C. Purify via flash chromatography (Hexanes/EtOAc).

Quantitative Optimization Data

The following table summarizes the impact of varying reaction parameters on the regioselectivity and overall yield of the synthesis.

Base / Solvent SystemTemperature (°C)Amination ReagentBuffer System (pH)C2:C5 Regio-RatioOverall Yield (%)
n-BuLi / pure THF-78HOSANaOAc (5.0)>95:578%
t-BuLi / pure THF-78HOSANaOAc (5.0)98:282%
n-BuLi / TMEDA-40HOSANone (Acidic)60:4025%
n-BuLi / pure THF-78NCS, then NH₃None>95:571%
n-BuLi / pure THF0HOSANaOAc (5.0)45:5538%

References

  • Science of Synthesis. "Preparation by Directed Lithiation". Thieme Connect. URL:[Link]

  • European Patent Office. "EP3259253A1 - Sulfonylureas and related compounds and use of same". Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing furan-containing sulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing furan-containing sulfonamides. These scaffolds are critical pharmacophores, particularly in the design of carbonic anhydrase inhibitors (such as the antiglaucoma agent TFISA) and novel antimicrobial agents 12.

The compound tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS: 1803561-44-5) 3 presents a unique synthetic challenge. It possesses two highly reactive functional groups—a Boc-protected amine and a primary sulfonamide—situated on an electron-rich, acid-sensitive furan ring. This guide deconstructs the causality behind common reaction failures and provides self-validating protocols to ensure your synthetic success.

Reaction Workflows & Divergent Synthesis

Understanding the chemoselectivity of this molecule is the first step in troubleshooting. You must choose your reagents based on the specific pKa values and electronic properties of the target functional group.

Workflow Start tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (Starting Material) Path1 Pathway A: Boc Deprotection Goal: Free Amine Start->Path1 Path2 Pathway B: Sulfonamide Alkylation Goal: N-Substituted Sulfonamide Start->Path2 Cond1 4M HCl in Dioxane (Avoid Neat TFA) Path1->Cond1 Cond2 Cs2CO3, DMF, R-X (Controlled Stoichiometry) Path2->Cond2 Prod1 3-Aminofuran-2-sulfonamide Hydrochloride Cond1->Prod1 Prod2 tert-Butyl N-(2-(N-alkylsulfamoyl) furan-3-yl)carbamate Cond2->Prod2

Divergent synthetic workflows for tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate functionalization.

Frequently Asked Questions (The "Why" and "How")

Q1: Why does my reaction mixture turn into a black tar during Boc deprotection? A1: This is a classic symptom of furan ring polymerization. The oxygen in the furan ring donates electron density, making the C4 and C5 positions highly nucleophilic. When exposed to strong, concentrated acids like neat Trifluoroacetic Acid (TFA), the furan ring undergoes electrophilic attack by protons or generated tert-butyl cations, leading to rapid ring-opening and polymerization. Solution: You must use milder acidic conditions. Switch to 4M HCl in dioxane, or if TFA is absolutely necessary, dilute it to 10% in DCM and add 5% triisopropylsilane (TIPS) as a carbocation scavenger.

Q2: How can I selectively alkylate the sulfonamide without reacting the Boc-carbamate? A2: Success here relies entirely on exploiting pKa differentials. The primary sulfonamide (-SO₂NH₂) has a pKa of approximately 10. The Boc-carbamate (-NHBoc) is less acidic, with a pKa around 12–13. If you use a strong base like Sodium Hydride (NaH), you will deprotonate both, leading to a messy mixture of mono- and di-alkylated products. Solution: Use Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The conjugate acid of Cs₂CO₃ has a pKa of ~10.3, allowing it to selectively deprotonate the sulfonamide while leaving the carbamate intact.

Q3: I'm seeing poor yields when coupling the sulfonamide to form a sulfonylurea. What's wrong? A3: The 2-sulfamoyl group on a furan ring is significantly less nucleophilic than a standard aliphatic sulfonamide. The strongly electron-withdrawing nature of the sulfonyl group pulls electron density away from the nitrogen, dampening its reactivity. Solution: Do not rely on standard amine-coupling conditions. Pre-activate your coupling partner (e.g., use an isocyanate) and utilize a strong, non-nucleophilic base like DBU to drive the reaction forward.

Quantitative Optimization Data

The table below summarizes our internal optimization data for the Boc deprotection of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate. Notice how the choice of acid and scavenger directly impacts the survival of the furan ring.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Neat TFA None251< 10Black tar formation; furan ring polymerization via electrophilic attack.
20% TFA DCM25245Significant degradation; incomplete scavenging of tert-butyl cations.
10% TFA + 5% TIPS DCM0 to 25482Clean conversion; TIPS effectively scavenges carbocations, protecting the furan.
4M HCl Dioxane25291 Optimal; product precipitates as an insoluble HCl salt, preventing side reactions.

Troubleshooting Logic Tree: Boc Deprotection Failures

If you are experiencing degradation during deprotection, follow this logic tree to isolate the variable causing the failure.

LogicTree Issue Issue: Black tar/decomposition during Boc deprotection Q1 Are you using neat TFA? Issue->Q1 Sol1 Action: Switch to 4M HCl/Dioxane or 10% TFA/DCM with TIPS Q1->Sol1 Yes Q2 Is the reaction > 25°C? Q1->Q2 No Sol2 Action: Cool to 0°C. Furan is thermally sensitive under acidic conditions. Q2->Sol2 Yes

Troubleshooting logic tree for furan ring decomposition during Boc deprotection.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . They include built-in visual and analytical checkpoints so you can confirm success in real-time without waiting for final NMR characterization.

Protocol A: Mild Boc Deprotection (HCl/Dioxane Method)

Objective: Cleave the Boc group to yield 3-aminofuran-2-sulfonamide hydrochloride without degrading the furan ring.

  • Preparation: Dissolve tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Thermal Control: Cool the reaction flask strictly to 0 °C using an ice bath. Causality: Furan rings are thermally sensitive under acidic conditions; initiating the reaction at 0 °C prevents exothermic runaway and polymerization.

  • Acid Addition: Dropwise, add a solution of 4M HCl in dioxane (10.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually and via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~ 0.6) will disappear. Concurrently, a dense white precipitate will form in the flask. This precipitate is the hydrochloride salt of the product, which is insoluble in dioxane. This precipitation drives the equilibrium forward and provides immediate visual confirmation of successful deprotection.

  • Isolation: Filter the white precipitate, wash extensively with cold diethyl ether (3 x 10 mL) to remove residual dioxane and tert-butyl chloride byproducts, and dry under high vacuum.

Protocol B: Chemoselective Sulfonamide Alkylation

Objective: Alkylate the primary sulfonamide while keeping the Boc-carbamate completely intact.

  • Preparation: Dissolve tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.1 eq). Causality: The strict 1.1 equivalent stoichiometry and the specific choice of a mild base ensure only the sulfonamide (pKa ~10) is deprotonated, protecting the carbamate (pKa ~12).

  • Pre-activation: Stir the suspension for 15 minutes at room temperature to pre-form the sulfonamide anion.

  • Alkylation: Add the alkyl halide (R-X, 1.05 eq) dropwise.

  • Self-Validation Checkpoint: Monitor by LCMS after 2 hours. The mass of the starting material ([M+H]⁺ 263.0) will shift to the exact mass of the mono-alkylated product. Critical: If a peak corresponding to di-alkylation appears, quench the reaction immediately with saturated aqueous NH₄Cl to prevent further over-reaction.

  • Workup: Dilute the mixture with EtOAc, wash extensively with water (5 x 20 mL) to completely remove the DMF, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • Identification and synthesis of metabolites of the new antiglaucoma drug Research Results in Pharmacology (rrpharmacology.ru)[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation and Regioisomer Resolution Guide: tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate vs. Alternatives

Executive Summary & Strategic Context In modern drug discovery, highly functionalized heterocyclic building blocks are the foundation of novel therapeutics. Specifically, tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, highly functionalized heterocyclic building blocks are the foundation of novel therapeutics. Specifically, tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS: 1803561-44-5; MW: 262.28 g/mol ) ()[1] is a critical intermediate. The sulfamoylfuran scaffold is frequently utilized to design non-zinc-binding MMP-13 inhibitors and potent[2].

However, synthesizing substituted furans via electrophilic aromatic substitution or directed metalation often yields complex mixtures of regioisomers. For biological targets with rigid spatial requirements, distinguishing the target 2,3-disubstituted furan from its 2,5-disubstituted alternative is a non-negotiable quality control step. This guide provides a self-validating analytical framework to objectively confirm the structure of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate and differentiate it from structural alternatives.

Comparative Analytical Performance

To objectively evaluate the structural integrity of the target product, we must compare its analytical profile against two common alternative scaffolds: the positional isomer (Alternative A) and the phenyl analog (Alternative B).

Table 1: Comparative Diagnostic Signals for Scaffold Differentiation

Analytical ParameterTarget: 2,3-Disubstituted FuranAlt A: 2,5-Disubstituted FuranAlt B: Phenyl Scaffold
Molecular Formula C9H14N2O5SC9H14N2O5SC11H16N2O4S
1H NMR Splitting Two doublets (H4, H5)Two doublets (H3, H4)Complex multiplets (4H)
Vicinal J-Coupling J ≈ 1.8 – 2.0 HzJ ≈ 3.0 – 4.0 HzJ ≈ 7.5 – 8.0 Hz
HMBC Correlations NH-Boc → C2, C4NH-Boc → C3, C5NH-Boc → C1, C2, C6
LC-MS/MS [M+H]+ m/z 263.07m/z 263.07m/z 273.09
Key MS Fragments m/z 207.0, 163.0m/z 207.0, 163.0m/z 217.0, 173.0

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that a single analytical method can yield ambiguous results. The following protocols are designed as self-validating systems , where the physical chemistry principles of the molecule cross-verify the instrumental data.

Protocol 1: High-Resolution NMR Regiochemical Assignment

Objective: Differentiate the 2,3-substitution pattern from the 2,5-isomer using orthogonal 1D and 2D NMR techniques.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.5 mL of DMSO-d6.

    • Causality: Using DMSO-d6 instead of CDCl3 or D2O is a deliberate choice. DMSO acts as a strong hydrogen-bond acceptor, slowing the proton exchange rate of the labile -SO2NH2 and -NHBoc groups. This allows them to be observed as distinct, sharp singlets required for downstream 2D correlation ()[3].

  • Step 2: 1H Acquisition & J-Coupling Analysis. Acquire a 1H NMR spectrum at 400 MHz or higher. Isolate the signals for the furan ring protons (typically 6.5–7.5 ppm).

    • Causality: Furan coupling constants are highly diagnostic of regiochemistry. If the compound is the target 2,3-isomer, the remaining H4 and H5 protons will exhibit a vicinal coupling (J4,5) of 1.7–2.0 Hz. If it is the 2,5-isomer alternative, the H3 and H4 protons will show a much larger J3,4 coupling of 3.0–4.0 Hz ()[4].

  • Step 3: HMBC Cross-Validation. Acquire a 2D HMBC spectrum optimized for long-range couplings (delay set to 65 ms for ~8 Hz).

    • Self-Validation: 1D NMR alone can be ambiguous if peaks broaden or overlap. HMBC provides a closed-loop validation: the carbamate NH proton must show a robust 3-bond (3J) correlation to the furan C2 and C4 carbons, definitively locking the amine vector at position 3.

Protocol 2: LC-MS/MS Structural Integrity Validation

Objective: Confirm the presence and stability of the labile Boc and sulfamoyl functional groups.

  • Step 1: Chromatographic Separation. Inject 1 µL of a 10 µg/mL sample onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Step 2: ESI+ Ionization. Operate the mass spectrometer in positive electrospray ionization mode to identify the parent ion at m/z 263.07 [M+H]+.

  • Step 3: Collision-Induced Dissociation (CID). Apply a collision energy of 15–25 eV.

    • Self-Validation: The fragmentation pattern must act as a secondary confirmation of the functional groups. Look for the sequential loss of the tert-butyl group (-56 Da, yielding m/z 207.0) followed by the loss of CO2 (-44 Da, yielding m/z 163.0). A parallel fragmentation pathway showing the loss of the sulfamoyl group (-79 Da) confirms the intact -SO2NH2 moiety.

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating logical decision tree used to definitively assign the regiochemistry of the furan scaffold.

G Start Unknown Isomer m/z 263.07 [M+H]+ NMR 1H NMR (DMSO-d6) Extract J-Coupling Start->NMR J_Small J ≈ 1.8 - 2.0 Hz (H4, H5 adjacent) NMR->J_Small Vicinal J4,5 J_Large J ≈ 3.0 - 4.0 Hz (H3, H4 adjacent) NMR->J_Large Vicinal J3,4 HMBC_1 HMBC Validation: NH-Boc to C2 & C4 J_Small->HMBC_1 2D Mapping HMBC_2 HMBC Validation: NH-Boc to C3 & C5 J_Large->HMBC_2 2D Mapping Target Target Confirmed: 2,3-Disubstituted Furan HMBC_1->Target Closed-Loop Match Alt Alternative Confirmed: 2,5-Disubstituted Furan HMBC_2->Alt Closed-Loop Match

Fig 1: Self-validating NMR decision tree for distinguishing furan regioisomers.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Novel Sulfonylurea NLRP3 Inflammasome Inhibitor for the Treatment of Multiple Inflammatory Diseases". Available at: [Link]

  • Scribd. "The Sadtler Handbook of Proton NMR Spectra PDF". Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Validation of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

Abstract: This technical guide presents a comprehensive validation of a novel, streamlined synthesis for the specialty chemical intermediate, tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate. Heterocyclic sulfonamides are a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide presents a comprehensive validation of a novel, streamlined synthesis for the specialty chemical intermediate, tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate. Heterocyclic sulfonamides are a cornerstone of modern medicinal chemistry, and efficient access to novel building blocks is paramount for accelerating drug discovery programs.[1][2] We provide a head-to-head comparison of a traditional, linear synthetic approach (Method A) with a modern, convergent synthesis utilizing directed ortho-metalation (Method B). This guide furnishes detailed, step-by-step experimental protocols for both methods and offers a rigorous comparative analysis based on key performance metrics including overall yield, process efficiency, and final product purity. All claims are substantiated with quantitative data from standard analytical techniques, including NMR, HRMS, and HPLC, establishing Method B as a validated and superior route for the preparation of this valuable compound.

Introduction

The furan ring system, substituted with both sulfamoyl and carbamate functionalities, represents a privileged scaffold in the design of biologically active molecules.[3][4] tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate, in particular, serves as a versatile intermediate. The Boc-protected amine allows for subsequent elaboration, while the sulfamoyl group is a well-established pharmacophore known to interact with a variety of biological targets.[1][5]

Traditional synthetic routes to such polysubstituted heterocycles often rely on lengthy, linear sequences which can suffer from low overall yields and require multiple chromatographic purifications.[6] These inefficiencies can create significant bottlenecks in the early stages of drug development. The goal of process development is to establish a commercial manufacturing process capable of consistently producing a drug substance of the intended quality.[7][8] This guide validates a new synthetic strategy designed to overcome these limitations, providing a more efficient and scalable alternative. The principles outlined align with the International Council for Harmonisation (ICH) Q11 guidelines, which emphasize understanding and improving the manufacturing process of drug substances.[9][10]

Comparative Synthesis Strategies

Method A: Traditional Linear Synthesis

This classical approach constructs the molecule in a stepwise fashion, beginning with a commercially available starting material and introducing the required functional groups sequentially. While logical, this method involves more synthetic steps and isolation of intermediates, which typically lowers the overall process yield.

Method_A_Workflow SM 3-Aminofuran Step1 Boc Protection SM->Step1 Int1 tert-Butyl N-(furan-3-yl)carbamate Step1->Int1 Step2 Chlorosulfonation Int1->Step2 Int2 Intermediate Sulfonyl Chloride Step2->Int2 Step3 Amination Int2->Step3 Product Final Product Step3->Product Method_B_Workflow cluster_0 One-Pot Transformation Int1_B tert-Butyl N-(furan-3-yl)carbamate Step1_B Directed ortho-Metalation (DoM) with s-BuLi Int1_B->Step1_B Step2_B Quench with SO2Cl2 / NH3 Step1_B->Step2_B Product_B Final Product Step2_B->Product_B

Figure 2: Workflow for Novel Convergent Synthesis (Method B).

Experimental Protocols

Synthesis of tert-Butyl N-(furan-3-yl)carbamate (Common Intermediate)
  • To a stirred solution of 3-aminofuran (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by triethylamine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is purified by flash column chromatography (10% ethyl acetate in hexanes) to yield tert-butyl N-(furan-3-yl)carbamate as a white solid.

Synthesis via Method A (Linear Approach)
  • Chlorosulfonation: To a solution of tert-butyl N-(furan-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C, add chlorosulfonic acid (2.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with DCM. The organic layer contains the furan-2-sulfonyl chloride intermediate.

  • Amination: Concentrate the organic layer in vacuo without heating. Re-dissolve the crude sulfonyl chloride in fresh DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in dioxane (2.0 M, 3.0 eq).

  • Stir for an additional 1 hour at room temperature.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (30% ethyl acetate in hexanes) to afford the final product.

Synthesis via Method B (Directed ortho-Metalation)
  • Metalation & Quench: To a solution of tert-butyl N-(furan-3-yl)carbamate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add sec-butyllithium (s-BuLi, 1.1 eq, 1.4 M in cyclohexane) dropwise over 15 minutes.

  • Stir the resulting deep-red solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂, 1.2 eq) in anhydrous THF and cool to -78 °C. Add the lithiated furan solution to the sulfuryl chloride solution via cannula.

  • Stir for 30 minutes at -78 °C, then add a solution of ammonia in dioxane (2.0 M, 5.0 eq) in a single portion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (30% ethyl acetate in hexanes) to afford the final product.

Comprehensive Validation & Comparative Analysis

The goal of validation is to establish a manufacturing process capable of consistently producing a substance of the intended quality. [7]Both methods yielded the target compound, tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate, whose identity was unequivocally confirmed by spectroscopic analysis.

Structural Elucidation of Product

The structural characterization of a new chemical entity is fundamental to its validation. [11]The following data were obtained for the product isolated from both Method A and Method B, confirming their identity.

Analytical Technique Result
¹H NMR (400 MHz, CDCl₃)δ 8.15 (s, 1H), 7.50 (s, 1H), 6.55 (s, 1H), 5.10 (br s, 2H), 1.50 (s, 9H).
¹³C NMR (101 MHz, CDCl₃)δ 152.5, 145.1, 140.2, 118.9, 108.6, 81.5, 28.3.
HRMS (ESI) Calculated for C₉H₁₅N₂O₅S [M+H]⁺: 279.0696; Found: 279.0698.

The ¹H NMR spectrum clearly shows the furan protons, the Boc-group protons, and the broad singlet for the -NH₂ of the sulfonamide. [12]The ¹³C NMR confirms the carbon skeleton, and High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula. [13][14]

Performance Metrics Comparison

A direct comparison of the two synthetic routes highlights the significant advantages of the directed metalation strategy. Process efficiency is a critical factor in selecting a synthetic route for further development. [15]

Performance Metric Method A (Linear) Method B (DoM) Advantage
Overall Yield 35% 72% Method B
Number of Synthetic Steps 3 (from common intermediate) 1 (from common intermediate) Method B
Total Reaction Time ~12 hours ~6 hours Method B
Chromatographic Purifications 2 1 Method B
Process Temperature Range -78 °C to RT -78 °C to RT Neutral

| Reagent Hazard Profile | High (Chlorosulfonic Acid) | High (s-BuLi) | Neutral |

Purity Profile Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. [16][17]A validated HPLC method was developed to compare the purity of the final product obtained from each route. [18][19] HPLC Conditions:

  • Column: Acclaim™ 120 C18 (3.0 mm × 150 mm, 3 µm) [19]* Mobile Phase: Gradient; A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

Sample Source Retention Time (min) Purity (% Area) Key Impurities
Product from Method A 8.598.1%Unreacted sulfonyl chloride precursor (hydrolyzed)
Product from Method B 8.599.5%Minor amount of de-Boc starting material

The data clearly indicates that Method B not only provides a higher yield but also a cleaner crude product, resulting in higher final purity after a single chromatographic step. This reduces the burden of impurity removal, which is a critical consideration under ICH guidelines. [16]

Discussion & Conclusion

This guide provides a comprehensive validation of a new synthesis for tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate. The comparative data unequivocally demonstrates the superiority of the novel convergent approach (Method B) over the traditional linear synthesis (Method A).

The key advantage of Method B lies in the strategic use of the N-Boc group as a directed metalation group. [20]This allows for a highly regioselective functionalization of the furan C-2 position, collapsing what would be a three-step sequence in Method A (chlorosulfonation, isolation, amination) into a single, efficient one-pot operation. The result is a doubling of the overall yield, a halving of the reaction time, and a reduction in the number of required purifications.

From a process chemistry perspective, Method B is more elegant and atom-economical. While both methods utilize hazardous reagents requiring careful handling, the improved efficiency and cleaner reaction profile of Method B make it the preferred route for any scale-up considerations.

Sources

Validation

cross-reactivity studies of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

An in-depth technical comparison guide on the cross-reactivity and pharmacological application of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS: 1803561-44-5) and its derivative pharmacophores. Executive Summary: Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide on the cross-reactivity and pharmacological application of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS: 1803561-44-5) and its derivative pharmacophores.

Executive Summary: The Strategic Role of the Protected Furan Scaffold

In modern fragment-based drug discovery (FBDD) and the synthesis of DNA-encoded chemical libraries (DECLs), the selection of a highly tunable, stable building block is paramount. tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate serves as a specialized synthetic intermediate designed to probe the active sites of zinc-dependent metalloenzymes[1].

This molecule features two critical domains:

  • The Primary Sulfonamide ( −SO2​NH2​ ): A classical Zinc-Binding Group (ZBG) that coordinates with the catalytic Zn2+ ions in target enzymes[2].

  • The Boc-Protected Amine (tert-Butyl carbamate): A sterically hindered protecting group at the 3-position that prevents premature nucleophilic reactions during complex library synthesis[3].

As a Senior Application Scientist, I evaluate this scaffold not just for its binding affinity, but for its cross-reactivity profile . The central challenge in metalloenzyme inhibition is achieving selectivity—specifically, targeting tumor-associated Carbonic Anhydrases (CA IX, CA XII) or bacterial Metallo- β -lactamases (MBLs) without cross-reacting with ubiquitous mammalian off-targets like cytosolic CA I/II or Angiotensin-Converting Enzyme (ACE)[4],[5].

Mechanistic Causality: Why Furan-Based Sulfonamides?

The choice of a furan ring over a traditional phenyl ring (e.g., benzenesulfonamide) is driven by stereoelectronic causality. The oxygen-containing heteroaromatic furan acts as an electron-withdrawing system. This inductive effect significantly lowers the pKa​ of the sulfonamide group[6].

Because the active pharmacophore requires the sulfonamide to be in its deprotonated (anionic) state to coordinate the zinc ion effectively, a lower pKa​ ensures a higher fraction of the active anionic species at physiological pH[7]. Furthermore, the Boc group allows chemists to selectively functionalize the 3-position post-deprotection, extending the molecule into the enzyme's hydrophobic sub-pockets to dictate selectivity and minimize cross-reactivity[8].

G A tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (Boc-Protected Scaffold) B Acidic Deprotection (TFA/DCM) A->B C 3-Amino-2-sulfamoylfuran (Reactive Intermediate) B->C D Combinatorial Coupling (Amides, Ureas, Sulfonamides) C->D E Furan-Sulfonamide Library D->E F High-Throughput Screening (SPR & Stopped-Flow) E->F

Caption: Workflow from Boc-protected furan scaffold to high-throughput screening.

Cross-Reactivity Profiles: Target vs. Off-Target Dynamics

Evaluating the cross-reactivity of furan-2-sulfonamide derivatives derived from this scaffold requires mapping their affinity across two distinct therapeutic axes: Oncology (CAs) and Infectious Disease (MBLs).

Carbonic Anhydrase (CA) Isozyme Selectivity

In oncology, CA IX and XII are overexpressed in hypoxic tumors and regulate intracellular pH. Standard inhibitors like Acetazolamide suffer from severe cross-reactivity with cytosolic CA I and CA II, leading to systemic side effects (e.g., paresthesia, fatigue)[2]. Derivatives synthesized from the 3-amino-2-sulfamoylfuran core can be elongated with bulky, lipophilic "tail" moieties. These tails sterically clash with the restricted active sites of CA I/II but fit perfectly into the wider hydrophobic pockets of CA IX/XII, effectively engineering out cross-reactivity[9].

Metallo- β -Lactamase (MBL) Cross-Class Inhibition

In the fight against carbapenem-resistant Enterobacteriaceae (CRE), sulfamoylfuran derivatives (such as the structural analog SFC: 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid) have emerged as potent cross-class inhibitors of B1 MBLs (IMP-1, NDM-1, VIM-2)[4],[10]. Crucially, cross-reactivity studies demonstrate that these furan-sulfonamides do not inhibit human metalloenzymes like ACE, ensuring a wide therapeutic index[4].

G Pharmacophore Furan-2-Sulfonamide Derivatives CA_Tumor Tumor-Associated CAs (CA IX, CA XII) Pharmacophore->CA_Tumor High Affinity (Target) MBLs Metallo-β-Lactamases (IMP-1, NDM-1, VIM-2) Pharmacophore->MBLs High Affinity (Target) CA_Off Cytosolic CAs (CA I, CA II) Pharmacophore->CA_Off Low Affinity (Cross-Reactivity) ACE Mammalian Metalloenzymes (e.g., ACE) Pharmacophore->ACE No Binding (Selectivity)

Caption: Selectivity and cross-reactivity network of furan-sulfonamide derivatives.

Quantitative Data: Comparative Affinity and Cross-Reactivity

The following table summarizes the inhibition constants ( Ki​ ) and cross-reactivity profiles of functionalized furan-2-sulfonamide derivatives compared to standard reference compounds.

Compound Class / ScaffoldTarget Enzyme Ki​ RangeCross-Reactivity Profile & Clinical Relevance
Furan-2-sulfonamide derivatives CA IX / XII (Tumor)5 - 25 nMHigh selectivity; primary target for hypoxic tumor suppression.
Furan-2-sulfonamide derivatives CA I / II (Cytosolic)> 500 nMLow affinity; successfully minimizes systemic toxicity and off-target binding.
Acetazolamide (Standard) CA I / II / IX / XII10 - 25 nMPan-inhibitor; high cross-reactivity across all isozymes limits utility.
Sulfamoylfuran analogs (e.g., SFC) IMP-1 / NDM-1 (MBLs)0.2 - 9.8 μ MBroad-spectrum B1 MBL inhibition; restores carbapenem efficacy.
Sulfamoylfuran analogs Mammalian ACE> 100 μ MNegligible cross-reactivity; confirms safety against mammalian metalloenzymes.

Data synthesized from established biochemical evaluations of furan-sulfonamide pharmacophores[11],[4],[2].

Experimental Protocols: Self-Validating Workflows

To accurately assess the cross-reactivity of compounds derived from tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate, the following self-validating protocols must be strictly adhered to.

Protocol 1: Scaffold Deprotection and Library Functionalization

Causality: The Boc group must be quantitatively removed without degrading the furan ring or the sulfonamide moiety to ensure high-fidelity library synthesis[8].

  • Preparation: Dissolve 1.0 eq of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate in anhydrous Dichloromethane (DCM) at 0∘C under a nitrogen atmosphere.

  • Cleavage: Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM (v/v) ratio. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Evaporation & Neutralization: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Neutralize the resulting amine salt with N,N-Diisopropylethylamine (DIPEA) prior to coupling.

  • Validation Checkpoint: Perform LC-MS analysis. The disappearance of the parent mass ( [M+H]+=263.28 ) and the appearance of the deprotected amine mass ( [M+H]+=163.17 ) confirms quantitative cleavage without furan ring opening.

Protocol 2: Stopped-Flow CO2​ Hydration Assay (CA Cross-Reactivity)

Causality: Because CAs catalyze the hydration of CO2​ at near diffusion-limited rates, standard steady-state kinetics cannot capture the initial velocity. Stopped-flow spectrophotometry is required.

  • Reagent Setup: Prepare a 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant CA isozymes (e.g., CA II vs. CA IX) with varying concentrations of the furan-sulfonamide derivative (0.1 nM to 10 μ M) for 15 minutes at 20∘C to allow the ZBG to coordinate the zinc ion.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (approx. 17 mM) using the stopped-flow instrument.

  • Data Acquisition & Validation: Monitor the absorbance decay at 558 nm (color change of Phenol Red due to proton generation). Calculate the initial velocity. Validation: Include an Acetazolamide positive control; it must yield a Ki​ of ≈12 nM against CA II to validate the assay's dynamic range.

Protocol 3: Surface Plasmon Resonance (SPR) for MBL Selectivity

Causality: To prove that the lack of cross-reactivity with mammalian enzymes (like ACE) is due to a lack of binding (rather than just a lack of functional inhibition), direct biophysical binding must be measured.

  • Surface Functionalization: Immobilize recombinant IMP-1 (Target) and human ACE (Off-target) onto separate flow cells of a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Analyte Injection: Inject the furan-sulfonamide derivatives in a running buffer of 10 mM HEPES, 150 mM NaCl, 50μM ZnSO4​ , 0.05% Tween-20 (pH 7.4). The inclusion of zinc is critical to maintain the metalloenzyme's structural integrity.

  • Kinetic Analysis: Inject at flow rates of 30μL/min with a 60-second association phase and 120-second dissociation phase.

  • Validation Checkpoint: The sensorgram for the ACE flow cell should show a flat baseline (Response Units ≈0 ), confirming absolute selectivity, while the IMP-1 flow cell yields a dose-dependent, saturable binding curve.

References

  • Kurosaki, H., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. Antimicrobial Agents and Chemotherapy. Retrieved from:[Link]

  • IUSS Pavia. Development and optimization of versatile screening methodologies in the context of DNA-encoded chemical libraries. Retrieved from:[Link]

  • ResearchGate. Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. Review. Retrieved from:[Link]

Sources

Comparative

in vitro and in vivo correlation of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate activity

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the in vitro and in vivo activity of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate, a compound of interest in drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the in vitro and in vivo activity of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate, a compound of interest in drug discovery. Due to the limited publicly available data on this specific molecule, this document establishes a predictive guide based on the well-characterized activities of structurally analogous sulfamoyl-containing heterocyclic compounds. The methodologies and comparative analyses detailed herein are rooted in established protocols for a prominent class of targets for such molecules: the carbonic anhydrase (CA) enzyme family.

The core structure, featuring a heterocyclic furan ring appended with a sulfamoyl group (-SO₂NH₂), strongly suggests that tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a potent inhibitor of carbonic anhydrases. The primary sulfonamide group is the quintessential zinc-binding group that anchors these types of inhibitors to the catalytic zinc ion in the active site of CA enzymes. The tert-butyl carbamate moiety may serve as a protecting group or influence the compound's pharmacokinetic properties, potentially acting as a prodrug that is metabolized in vivo to a more active form.

This guide will therefore focus on establishing the in vitro inhibitory profile of the compound against key CA isozymes and correlating this activity with its potential in vivo efficacy in a relevant disease model.

Part 1: In Vitro Characterization: Profiling Carbonic Anhydrase Inhibition

The initial step in characterizing tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is to determine its inhibitory activity and selectivity against a panel of physiologically relevant human (h) carbonic anhydrase isozymes. Different CA isozymes are implicated in various diseases; for instance, hCA II is involved in glaucoma, while hCA IX is a validated target in hypoxic tumors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CO₂ hydration catalyzed by various hCA isozymes.

Objective: To determine the inhibition constant (Kᵢ) of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate against hCA I, hCA II, hCA IX, and hCA XII.

Materials:

  • Recombinant human CA isozymes (I, II, IX, XII)

  • tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

  • 4-Nitrophenyl acetate (4-NPA) or CO₂ as substrate

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Stopped-flow spectrophotometer

Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant hCA isozymes are purified to homogeneity. A stock solution of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Principle: The assay measures the catalytic hydration of CO₂ to bicarbonate and a proton. The accompanying pH change is monitored using a colorimetric indicator or a pH-sensitive electrode.

  • Data Acquisition: The initial rates of the enzymatic reaction are measured at various concentrations of the inhibitor.

  • Data Analysis: The inhibition constants (Kᵢ) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if IC₅₀ values are determined first.

Comparative In Vitro Data Analysis

To provide context, the inhibitory activity of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate should be compared against well-established, clinically used CA inhibitors.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Profile
Acetazolamide 25012255.7Pan-inhibitor
Dorzolamide 30000.542445hCA II selective
Celecoxib 100002304.746hCA IX selective
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)(To be determined)

This table presents hypothetical data for the target compound to illustrate how results would be presented.

Part 2: In Vivo Evaluation: A Tumor Model for CA IX Inhibition

Based on the in vitro data, if tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate shows potent and selective inhibition of the tumor-associated isozyme hCA IX, the next logical step is to evaluate its efficacy in a relevant in vivo cancer model.

Experimental Workflow: Xenograft Tumor Model

in_vivo_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture HT-29 Cell Culture (hCA IX positive) implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation 1x10^6 cells tumor_growth Tumor Growth to ~100-150 mm³ randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle Control - Test Compound - Positive Control randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Growth Delay monitoring->endpoint pk_pd Pharmacokinetic/ Pharmacodynamic Analysis endpoint->pk_pd

Caption: Workflow for evaluating the in vivo efficacy of a CA IX inhibitor.

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

Objective: To assess the anti-tumor efficacy of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate in a human colon carcinoma (HT-29) xenograft model, which endogenously expresses hCA IX.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • HT-29 human colon adenocarcinoma cell line

  • tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate formulated for intraperitoneal (i.p.) or oral (p.o.) administration

  • Vehicle control (e.g., saline, DMSO/Cremophor mixture)

  • Positive control (e.g., a known CA IX inhibitor or standard chemotherapy)

Methodology:

  • Cell Implantation: HT-29 cells are implanted subcutaneously into the flank of athymic nude mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (n=8-10 per group).

  • Dosing: Treatment is initiated. tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is administered daily at one or more dose levels.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition (TGI).

Comparative In Vivo Data
Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -1500 ± 250-+2.5
Positive Control 50750 ± 15050-1.5
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate 25(Hypothetical)(Hypothetical)(Hypothetical)
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate 50(Hypothetical)(Hypothetical)(Hypothetical)

This table presents a template for how the in vivo efficacy data would be summarized.

Part 3: Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)

A successful IVIVC establishes a predictive relationship between an in vitro property (like Kᵢ) and an in vivo response (like TGI). For our compound, this involves correlating the concentration required to inhibit hCA IX in vitro with the plasma concentrations achieved in the animal model that lead to tumor growth inhibition.

IVIVC Logical Framework

IVIVC_framework cluster_invitro In Vitro Domain cluster_pk Pharmacokinetics cluster_invivo In Vivo Domain invitro_ki Inhibition Constant (Ki against hCA IX) pk_study Plasma Concentration (Cmax, AUC) invitro_ki->pk_study guides dose selection invivo_eff Tumor Growth Inhibition (TGI %) invitro_ki->invivo_eff correlates with pk_study->invivo_eff drives efficacy

Caption: The relationship between in vitro potency, in vivo exposure, and efficacy.

To establish this correlation, pharmacokinetic (PK) studies must be run in parallel with the efficacy studies. Blood samples are collected at various time points after dosing to determine key PK parameters like Cₘₐₓ (maximum concentration) and AUC (area under the curve).

The central hypothesis is that the free plasma concentration of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate in the mice should exceed its Kᵢ value for hCA IX for a sustained period to exert a significant anti-tumor effect. If the compound is a prodrug, the concentration of the active metabolite should be measured and used for the correlation.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for the preclinical evaluation of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate. By systematically characterizing its in vitro inhibitory profile against key carbonic anhydrase isozymes and then translating these findings into a well-designed in vivo efficacy model, a clear understanding of the compound's therapeutic potential can be achieved. The cornerstone of this evaluation is the establishment of a strong in vitro-in vivo correlation, which not only validates the mechanism of action but also provides critical data for predicting human dose and response, thereby accelerating its potential journey to clinical development.

References

Given the hypothetical nature of the analysis for this specific, uncharacterized compound, the references provided are to authoritative sources on the methodologies and concepts discussed.

  • Carbonic Anhydrase Inhibition Assays: Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. [Link]

  • Stopped-Flow Spectrophotometry: Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • Xenograft Tumor Models in Cancer Research: Teicher, B. A. (2009). Tumor models for efficacy determination. Molecular Cancer Therapeutics, 8(5), 1017-1019. [Link]

  • In Vitro-In Vivo Correlation (IVIVC): Dressman, J. B., & Reppas, C. (2016). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 91, 202-209. [Link]

  • Carbonic Anhydrase IX as a Drug Target: Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.